5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-3-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKILTTJLBLGUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=NC(=CN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Derivatives of this bicyclic system have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and neuroprotective properties. This broad spectrum of activity underscores the importance of developing efficient and reliable synthetic routes to novel imidazo[1,2-a]pyrazine derivatives for drug discovery and development programs.
This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, a key intermediate for the elaboration of more complex molecular architectures. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, field-tested experimental protocols, and discuss the analytical techniques for the thorough characterization of the target compound.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The synthesis of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is strategically designed in a three-step sequence, commencing with the preparation of the crucial starting material, 2-amino-5-methylpyrazine. This is followed by the construction of the imidazo[1,2-a]pyrazine ring system through a cyclization reaction, and culminates in the hydrolysis of the resulting ester to afford the desired carboxylic acid.
Diagram of the Overall Synthetic Pathway:
Caption: A three-step synthetic route to 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid.
Part 1: Synthesis of the Key Starting Material: 2-amino-5-methylpyrazine
The synthesis of 2-amino-5-methylpyrazine can be achieved through various methods. A common and practical approach involves the Hofmann rearrangement of 5-methylpyrazine-2-carboxamide.
Experimental Protocol: Synthesis of 2-amino-5-methylpyrazine
-
Preparation of 5-methylpyrazine-2-carboxamide:
-
To a solution of 5-methylpyrazine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.
-
Carefully add this solution to a cooled solution of ammonia in a suitable solvent to yield 5-methylpyrazine-2-carboxamide.
-
The crude product can be purified by recrystallization.
-
-
Hofmann Rearrangement:
-
In a flask equipped with a stirrer and cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add the 5-methylpyrazine-2-carboxamide to the freshly prepared sodium hypobromite solution.
-
Allow the reaction mixture to warm to room temperature and then heat to facilitate the rearrangement.
-
After cooling, the product, 2-amino-5-methylpyrazine, can be extracted with an organic solvent and purified by distillation or chromatography.
-
Part 2: Construction of the Imidazo[1,2-a]pyrazine Nucleus
The core imidazo[1,2-a]pyrazine ring system is constructed via a cyclocondensation reaction between 2-amino-5-methylpyrazine and an α-halocarbonyl compound, in this case, ethyl bromopyruvate. This reaction proceeds through an initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyrazine, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate
-
To a solution of 2-amino-5-methylpyrazine in a suitable solvent such as ethanol or dimethylformamide (DMF), add ethyl bromopyruvate dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to afford pure ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate.
Part 3: Final Step - Hydrolysis to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.
Experimental Protocol: Synthesis of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
-
Dissolve the ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate in a mixture of a suitable alcohol (e.g., ethanol) and a strong aqueous acid, such as hydrochloric acid.[3]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solvent is then removed under reduced pressure.
-
The resulting solid is washed with a minimal amount of cold water or another suitable solvent to remove any inorganic impurities.
-
The pure 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid can be obtained after drying under vacuum.
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for the synthesis and characterization of the target compound.
Characterization of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Thorough characterization of the final product is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Spectroscopic Data
Table 1: Predicted 1H NMR Data for 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | s | 1H | H-3 |
| ~8.0-8.5 | d | 1H | H-6 or H-8 |
| ~7.5-8.0 | d | 1H | H-6 or H-8 |
| ~2.5-3.0 | s | 3H | -CH3 |
| ~12.0-13.0 | br s | 1H | -COOH |
Predicted in DMSO-d6. The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 2: Predicted 13C NMR Data for 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | -COOH |
| ~140-145 | C-8a |
| ~135-140 | C-2 |
| ~130-135 | C-5 |
| ~125-130 | C-6 |
| ~120-125 | C-8 |
| ~115-120 | C-3 |
| ~20-25 | -CH3 |
Predicted in DMSO-d6. The assignments are based on the analysis of similar heterocyclic systems.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
-
Expected Molecular Formula: C8H7N3O2
-
Expected Exact Mass: 177.0538
The fragmentation pattern in the mass spectrum would be expected to show the loss of the carboxylic acid group (M-45) as a prominent fragment.
Conclusion
This technical guide has outlined a practical and efficient synthetic route for the preparation of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid. The provided experimental protocols are based on well-established chemical transformations and can be readily adapted by researchers in the field. The detailed discussion on the characterization of the final product, including predicted NMR and mass spectrometry data, provides a solid framework for the verification of the synthesized compound. The availability of this versatile building block will undoubtedly facilitate the exploration of new chemical space around the imidazo[1,2-a]pyrazine scaffold and contribute to the advancement of drug discovery programs targeting a wide range of diseases.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. [URL: https://www.tsijournals.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01011a]
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10079973/1/UCL%20PhD%20Thesis%20-%20Daniel%20Hentzen%20-%20Final.pdf]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10724628/]
- CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents. [URL: https://patents.google.
- 4,10Dihydro4-oxo-4 H-imidazo[1,2- a]indeno[1,2- e]pyrazin-2-carboxylic acid derivatives. [URL: https://www.infona.pl/resource/bwmeta1.element.elsevier-2802a45a-c60a-313d-82d2-8f6a90822384]
- (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [URL: https://www.researchgate.
- 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines - Sci-Hub. [URL: https://sci-hub.se/10.1002/(sici)1097-458x(199605)34:5<409::aid-omr896>3.0.co;2-j]
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- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [URL: https://article.sapub.org/10.5923.j.ijmc.20140404.03.html]
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The Ascendant Trajectory of Imidazo[1,2-a]pyrazines: A Technical Guide to Their Biological Activity
Abstract
The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of novel derivatives of this versatile heterocycle. We will delve into their potent anticancer, antimicrobial, and antioxidant properties, supported by detailed experimental protocols, quantitative data, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space and therapeutic promise of imidazo[1,2-a]pyrazine derivatives.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Pharmacology
The imidazo[1,2-a]pyrazine ring system, a fused bicyclic heterocycle, possesses a unique electronic and structural architecture that makes it an attractive scaffold for the design of biologically active molecules. Its structural similarity to purines allows for interactions with a wide range of biological targets, including kinases and other ATP-binding proteins. Furthermore, the amenability of the core to substitution at multiple positions (C2, C3, C6, and C8) provides a rich landscape for structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.[1]
Derivatives of imidazo[1,2-a]pyrazines have exhibited a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, and antidepressant properties.[1][2] They have also been investigated as inhibitors of various enzymes, such as phosphodiesterases, and receptor tyrosine kinases like EphB4.[1][2]
Anticancer Activity: Targeting Key Oncogenic Pathways
The development of novel anticancer agents remains a paramount challenge in modern medicine. Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential in this arena, primarily through the inhibition of critical cellular processes like microtubule dynamics and cell cycle regulation.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. A number of novel imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[2][3]
One notable example, compound TB-25 , exhibited a potent inhibitory effect against the HCT-116 human colon cancer cell line with an IC50 of 23 nM.[2] Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization in vitro, disrupts the microtubule network in cancer cells, and induces G2/M phase cell cycle arrest and apoptosis.[2][3]
Caption: Inhibition of tubulin polymerization by an imidazo[1,2-a]pyrazine derivative.
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
Aurora kinases, a family of serine/threonine kinases, play pivotal roles in mitosis. Overexpression of Aurora kinase A (AURKA) is common in many cancers and is associated with poor prognosis.[4] Imidazo[1,2-a]pyrazine derivatives have been designed as potent inhibitors of Aurora-A kinase.[5] Inhibition of AURKA disrupts centrosome maturation and spindle formation, leading to mitotic arrest and apoptosis.[6] Downstream effects of AURKA inhibition include the stabilization of the tumor suppressor p53.[6]
Caption: Downstream effects of Aurora A kinase inhibition.
Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcriptional elongation.[7] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making it an attractive target for cancer therapy. Novel imidazo[1,2-a]pyrazine derivatives have been identified as potent CDK9 inhibitors. For instance, compound 3c , with a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position, displayed a CDK9 inhibitory activity with an IC50 of 0.16 µM and an average cytotoxic IC50 of 6.66 µM across three cancer cell lines.[8]
Caption: Mechanism of apoptosis induction via CDK9 inhibition.
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| TB-25 | Tubulin | HCT-116 (Colon) | 0.023 | [2] |
| Compound 12b | - | Hep-2 (Laryngeal) | 11 | [6] |
| HepG2 (Liver) | 13 | [6] | ||
| MCF-7 (Breast) | 11 | [6] | ||
| A375 (Melanoma) | 11 | [6] | ||
| Compound 3c | CDK9 | MCF-7 (Breast) | 6.66 (average) | [8] |
| HCT-116 (Colon) | ||||
| K562 (Leukemia) | ||||
| Compound 20 | - | HT-29 (Colon) | 66.40 | [9] |
Antimicrobial and Antioxidant Activities
Beyond their anticancer potential, imidazo[1,2-a]pyrazine derivatives have demonstrated promising antimicrobial and antioxidant activities.
Antimicrobial Activity
Several series of imidazo[1,2-a]pyrazines have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[1] Some derivatives have shown pronounced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1] For example, compounds 4f, 4a, 5g, 6b, and 6c displayed significant antibacterial activity against S. aureus at a concentration of 100 µg/mL.[1] Additionally, certain derivatives have exhibited excellent antifungal activity against Candida albicans and Aspergillus niger.[1]
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Series 13(a-l) | Bacillus subtilis | 12.5-100 | [5] |
| Staphylococcus aureus | 12.5-100 | [5] | |
| Pseudomonas aeruginosa | 25-100 | [5] | |
| Thiosemicarbazones | Sporothrix spp. | - | [10] |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Imidazo[1,2-a]pyrazine derivatives have been investigated for their free radical scavenging capabilities.[1] Structure-activity relationship studies have revealed that substitutions at the C2, C3, and C8 positions can significantly influence antioxidant potency, with amination at the C8 position often enhancing activity.[1] Several compounds have displayed promising antioxidant activity with IC50 values in the low micromolar range when compared to the standard antioxidant, ascorbic acid.[1]
| Compound ID | Antioxidant Activity (IC50 µM) | Reference |
| Unsubstituted (4a, 6a) | 28.14, 22.43 | [1] |
| Substituted Derivatives | 8.54 - 14.26 | [1] |
| Ascorbic Acid (Standard) | 5.84 | [1] |
Synthesis and Experimental Protocols
The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. Further functionalization can be accomplished through various organic reactions, allowing for the generation of diverse chemical libraries.
General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines
A common and efficient method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazines involves a one-pot, three-component reaction.
-
Step 1: Synthesis of 1-(2-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8-yl)hydrazine (2):
-
A mixture of 8-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyrazine (1) (0.01 mol, 2.59 g) and hydrazine hydrate (0.05 mol, 2.5 g) in ethanol is refluxed for 16 hours.
-
After completion of the reaction (monitored by TLC), the solution is cooled to room temperature and poured into crushed ice.
-
The resulting solid is collected by filtration, washed with water, and crystallized from methanol to yield compound (2).[11]
-
-
Step 2: Synthesis of N-[2-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8-yl] substituted benzene sulfonohydrazide (3a-j):
-
To a solution of 1-(2-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8-yl)hydrazine (2) (0.01 mol, 2.55 g) in pyridine (5 ml), the appropriate substituted benzenesulfonyl chloride (0.012 mol) is added.
-
The reaction mixture is stirred at room temperature for 5-6 hours.
-
The contents are then poured into a 15% aqueous hydrochloric acid solution.
-
The precipitated solid is collected by filtration, washed with water, and crystallized from methanol to afford the final products (3a-j).[11]
-
Caption: Synthetic workflow for substituted imidazo[1,2-a]pyrazines.
Biological Evaluation Protocols
This protocol provides a general framework for measuring the inhibition of kinases such as Aurora A or CDK9.
-
Preparation of Reagents:
-
Prepare a 1x kinase assay buffer from a 5x stock.
-
Prepare the substrate/ATP mix in 1x kinase assay buffer.
-
Dilute the kinase to the desired concentration in 1x kinase assay buffer.
-
Prepare a serial dilution of the imidazo[1,2-a]pyrazine inhibitor.
-
-
Kinase Reaction:
-
Add the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate at room temperature for the specified time (e.g., 120 minutes).[12]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" (no enzyme) values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued prominence in medicinal chemistry research. Future efforts will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The insights and protocols provided in this guide aim to facilitate and inspire further research in this exciting and fruitful area of drug discovery.
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
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TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
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ResearchGate. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. Retrieved from [Link]
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PubMed. (2023). AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. Retrieved from [Link]
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PubMed Central. (n.d.). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations | Request PDF. Retrieved from [Link]
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PubMed. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Retrieved from [Link]
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PubMed. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Retrieved from [Link]
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PubMed. (2015). Synthesis, antileishmanial activity and cytotoxicity of 2,3-diaryl- and 2,3,8-trisubstituted imidazo[1,2-a]pyrazines. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]
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PubMed Central. (n.d.). Aurora-A down-regulates IkappaBα via Akt activation and interacts with insulin-like growth factor-1 induced phosphatidylinositol 3-kinase pathway for cancer cell survival. Retrieved from [Link]
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MDPI. (n.d.). Aurora A and AKT Kinase Signaling Associated with Primary Cilia. Retrieved from [Link]
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PubMed. (n.d.). Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. Retrieved from [Link]
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PubMed Central. (n.d.). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. Retrieved from [Link]
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Frontiers. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Retrieved from [Link]
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discovery of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors
An In-depth Technical Guide to the Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent and Selective ENPP1 Inhibitors
This guide provides a comprehensive overview of the discovery, optimization, and preclinical validation of imidazo[1,2-a]pyrazine derivatives as a novel class of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of immuno-oncology and small molecule inhibitor design.
The Rationale: Targeting ENPP1 to Unleash Anti-Tumor Immunity
The therapeutic landscape of oncology has been reshaped by immunotherapy, yet a significant portion of patients, particularly those with immunologically "cold" solid tumors, do not respond to current treatments like checkpoint blockade.[1][2] A key mechanism governing this resistance lies within the tumor microenvironment (TME), where immunosuppressive pathways are often highly active.
One such critical pathway is the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling cascade. When cancer cells undergo stress or damage, DNA can leak into the cytosol. This cytosolic DNA is recognized by cGAS, which synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3][4] cGAMP can then be transferred to adjacent immune cells, where it binds to and activates STING, triggering a potent Type I interferon (IFN) response.[3] This response is crucial for recruiting and activating cytotoxic T cells, effectively turning a "cold" tumor "hot."[1]
However, many tumors have evolved a defense mechanism. They overexpress ENPP1, a cell-surface enzyme that acts as a dominant hydrolase of extracellular cGAMP.[5][6] By degrading cGAMP into AMP and GMP, ENPP1 effectively severs the communication line between cancer cells and the innate immune system, suppressing STING activation and permitting tumor growth.[3][4] Clinically, high ENPP1 expression is correlated with poor prognosis and resistance to anti-PD-1 therapies in various cancers, including breast cancer.[5][7]
Therefore, inhibiting ENPP1 presents a compelling therapeutic strategy. A potent and selective ENPP1 inhibitor could protect endogenous, tumor-derived cGAMP from degradation, restoring STING-mediated anti-tumor immunity. This approach aims not to artificially stimulate the pathway with an exogenous agonist, but to unmask the natural anti-cancer immune response initiated by the tumor itself.
The ENPP1-STING Signaling Axis
The interplay between cGAS, cGAMP, ENPP1, and STING forms an innate immune checkpoint. Understanding this pathway is fundamental to appreciating the mechanism of action for ENPP1 inhibitors.
Caption: The ENPP1-STING innate immune checkpoint.
Discovery of the Imidazo[1,2-a]pyrazine Scaffold
The identification of a suitable chemical scaffold is the cornerstone of any small molecule drug discovery program. For ENPP1, the goal was to find a non-phosphate-containing molecule to improve drug-like properties, moving away from early substrate-analog inhibitors. The imidazo[1,2-a]pyrazine core emerged as a promising starting point due to its rigid, bicyclic structure, which is amenable to synthetic modification, and its presence in other kinase inhibitor programs, suggesting favorable properties for binding to nucleotide-binding sites.[8][9]
A structure-activity relationship (SAR) campaign led to the identification of potent inhibitors.[10] This process involves systematically modifying the chemical structure of a hit compound and assessing the impact on its biological activity.
Structure-Activity Relationship (SAR) and Lead Optimization
Through extensive medicinal chemistry efforts, key structural features of the imidazo[1,2-a]pyrazine scaffold were found to be critical for potent and selective ENPP1 inhibition. The optimization process focused on enhancing potency, improving selectivity over related enzymes like ENPP2 and ENPP3, and refining pharmacokinetic properties.[11][12]
Caption: Generalized SAR for the imidazo[1,2-a]pyrazine scaffold.
This systematic exploration led to the discovery of highly optimized compounds, such as derivative 7 , which demonstrated exceptional potency and selectivity.[11][12][13]
| Compound ID | Key Substitutions | ENPP1 IC₅₀ (nM) | Selectivity vs. ENPP2/3 | Key Finding | Reference |
| Compound 7 | (Proprietary) | 5.70 - 9.68 | Weak Inhibition | Highly potent and selective lead compound with good in vivo properties. | [11],[12] |
| Compound 22 | (Proprietary) | Potent | High | High microsomal stability across species. | [10] |
| Compound 45 | (Proprietary) | Potent | High | High microsomal stability and no inhibition of major CYP enzymes. | [10] |
Table 1: Summary of Key Imidazo[1,2-a]pyrazine ENPP1 Inhibitors. This table highlights the progression from initial potent compounds to leads with desirable drug-like properties. The low nanomolar IC₅₀ values indicate strong binding to the ENPP1 active site. Crucially, selectivity against ENPP2 and ENPP3 is vital to minimize off-target effects. Furthermore, compounds 22 and 45 were shown to have high stability in liver microsomes and did not inhibit key cytochrome P450 (CYP) enzymes, suggesting a lower potential for drug-drug interactions and a favorable metabolic profile.[10]
Experimental Validation: From Benchtop to Preclinical Models
A rigorous and multi-faceted validation process is essential to confirm the mechanism of action and therapeutic potential of a new inhibitor class. This involves a cascade of assays, starting with direct enzyme inhibition, moving to cell-based pathway activation, and culminating in in vivo efficacy studies.
The Drug Discovery Workflow
The path from an initial chemical library to a preclinical candidate follows a structured workflow designed to efficiently identify and optimize promising molecules.
Caption: The drug discovery cascade for ENPP1 inhibitors.
Protocols: Core Methodologies
Protocol 1: General Synthesis of Imidazo[1,2-a]pyrazine Core
Causality: This protocol describes an efficient, iodine-catalyzed, one-pot, three-component reaction.[8] This method is chosen for its operational simplicity, use of an inexpensive and benign catalyst, and good yields, making it ideal for rapidly generating a library of analogs for SAR studies.
Step-by-Step Methodology:
-
To a solution of an appropriate aryl aldehyde (1.0 mmol) in ethanol (5 mL), add 2-aminopyrazine (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to allow for in-situ imine formation.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Add iodine (10 mol%) as the catalyst.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrazine derivative.
Protocol 2: Biochemical ENPP1 Inhibition Assay (Fluorescence-Based)
Causality: To quantify the direct inhibitory effect of compounds on the ENPP1 enzyme, a robust, high-throughput biochemical assay is required. A fluorescence-based assay using a specific substrate like Tokyo Green™-mAMP (TG-mAMP) is ideal.[14][15] ENPP1 cleaves the non-fluorescent substrate to release the highly fluorescent Tokyo Green™, providing a direct and sensitive measure of enzyme activity.
Step-by-Step Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM CaCl₂, 10 µM ZnCl₂, and 0.01% Triton X-100).
-
In a 384-well black plate, add 2 µL of the test compound (imidazo[1,2-a]pyrazine derivative) at various concentrations (typically a 10-point, 3-fold serial dilution). Use DMSO for the 100% activity control.
-
Add 4 µL of recombinant human ENPP1 enzyme (e.g., 100 pM final concentration) to each well.[16]
-
Gently mix and pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding 4 µL of the TG-mAMP substrate (e.g., at its Kₘ concentration).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission ~490/510 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cellular STING Pathway Activation Assay (qPCR)
Causality: After confirming direct enzyme inhibition, it is crucial to demonstrate that the inhibitor functions as intended in a cellular context—namely, that it enhances STING pathway signaling. This is achieved by measuring the upregulation of key interferon-stimulated genes (ISGs) that are downstream of STING activation.[11][12] Quantitative PCR (qPCR) is the gold standard for this measurement due to its sensitivity and specificity.
Step-by-Step Methodology:
-
Seed human monocytic cells (e.g., THP-1) in a 24-well plate and differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).
-
Treat the differentiated cells with the imidazo[1,2-a]pyrazine inhibitor (e.g., Compound 7 ) at a fixed concentration (e.g., 1 µM) for 2 hours.
-
Stimulate the cells with a sub-optimal concentration of exogenous 2'3'-cGAMP. The purpose of using a low cGAMP concentration is to create a dynamic range where the protective effect of the ENPP1 inhibitor can be clearly observed.
-
Incubate for an additional 4-6 hours.
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green chemistry and primers specific for target genes (e.g., IFNB1, CXCL10, IL6) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in mRNA expression in inhibitor-treated cells compared to vehicle-treated controls. A significant increase in ISG expression indicates successful potentiation of the STING pathway.[11][12]
Protocol 4: In Vivo Syngeneic Mouse Tumor Model Efficacy Study
Causality: The ultimate test of a cancer therapeutic is its ability to control tumor growth in a living organism with a competent immune system. Syngeneic mouse models (e.g., CT26 or MC38 colorectal cancer cells implanted in immunocompetent mice) are used because they allow for the evaluation of immunomodulatory agents.[2] This protocol assesses the anti-tumor efficacy of an imidazo[1,2-a]pyrazine inhibitor, both as a monotherapy and in combination with an anti-PD-1 antibody, a clinically relevant combination.[11][12]
Step-by-Step Methodology:
-
Implant CT26 tumor cells subcutaneously into the flank of female BALB/c mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, Inhibitor alone, anti-PD-1 alone, Inhibitor + anti-PD-1).
-
Administer the imidazo[1,2-a]pyrazine inhibitor (e.g., Compound 7 at 80 mg/kg) via oral gavage, once or twice daily.[11]
-
Administer the anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection, typically twice a week.
-
Measure tumor volumes with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.
-
Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., flow cytometry to assess immune cell infiltration). The combination of an ENPP1 inhibitor with an anti-PD-1 antibody is expected to result in synergistic tumor growth inhibition.[2][11]
Summary and Future Outlook
The discovery of imidazo[1,2-a]pyrazine derivatives represents a significant advancement in the development of ENPP1 inhibitors. These compounds have demonstrated high potency, selectivity, and favorable drug-like properties.[10][11] Preclinical studies have validated their mechanism of action, showing that they can effectively block ENPP1 activity, enhance STING signaling, and promote anti-tumor immunity, particularly in combination with checkpoint inhibitors.[2][11][12]
The strong preclinical data for this and other classes of ENPP1 inhibitors have paved the way for clinical investigation. Several ENPP1 inhibitors are now entering clinical trials for various solid tumors.[17][18] The success of the imidazo[1,2-a]pyrazine scaffold and related molecules will depend on translating their potent preclinical efficacy into meaningful clinical benefit for patients with immunologically resistant cancers.
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][10][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). PubMed.
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A Technical Guide to the Antioxidant and Antimicrobial Properties of Imidazo[1,2-a]pyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the imidazo[1,2-a]pyrazine scaffold, a privileged heterocyclic system renowned for its significant antioxidant and antimicrobial potential. As structural analogs of deazapurines, these compounds have garnered substantial attention in medicinal chemistry.[1][2] This document will dissect the structure-activity relationships, elucidate common evaluation methodologies, and present the underlying synthetic strategies, offering a comprehensive resource for professionals in the field of drug discovery.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Bioactivity
The imidazo[1,2-a]pyrazine ring system is a nitrogen bridgehead fused heterocycle that serves as a versatile scaffold in drug discovery.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-ulcer, antiviral, and anticancer properties.[1][3][4] The inspiration for exploring their antioxidant capabilities often stems from naturally occurring molecules like coelenterazine, which possess a similar core and exhibit potent antioxidative effects.[1][2] This dual bioactivity as both antioxidant and antimicrobial agents makes them particularly compelling candidates for developing novel therapeutics to combat conditions involving oxidative stress and microbial infections.
Antioxidant Potential: Quenching the Fire of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases.[2] Antioxidants mitigate this damage by scavenging these harmful free radicals. Imidazo[1,2-a]pyrazine analogs have emerged as a promising new class of synthetic antioxidants.[2]
Structure-Activity Relationship (SAR) in Antioxidant Activity
Systematic structural modifications of the imidazo[1,2-a]pyrazine framework have revealed key determinants for its free-radical scavenging ability. The introduction of various substituents at the C2, C3, and C8 positions has been a primary strategy to enhance potency.[1]
A pivotal finding is that amination at the C8 position significantly improves antioxidant activity .[1] Studies comparing various analogs have shown that strategic substitutions can lead to compounds with efficacy comparable to the standard antioxidant, ascorbic acid (Vitamin C).[1] Unsubstituted imidazo[1,2-a]pyrazines exhibit baseline activity, which is substantially improved through these targeted structural modifications.[1][2]
Table 1: Comparative Antioxidant Activity of Imidazo[1,2-a]pyrazine Analogs
| Compound | Key Substitutions | Antioxidant Activity (IC₅₀ in µM) | Reference Standard (Ascorbic Acid IC₅₀ in µM) |
| Unsubstituted Analog (4a) | None | ~28.14 | 5.84 |
| Unsubstituted Analog (6a) | None | ~22.43 | 5.84 |
| Optimized Analog (5d) | C8-amination, other mods | Promising (comparable to standard) | 5.84 |
| Optimized Analog (5h) | C8-amination, other mods | Promising (comparable to standard) | 5.84 |
| Optimized Analog (6b) | C8-amination, other mods | Promising (comparable to standard) | 5.84 |
| Range of Modified Analogs | Varied at C2, C3, C8 | 8.54 to 28.1 | 5.84 |
Data synthesized from multiple studies to show representative values and trends.[1][2]
Experimental Protocol: DPPH Free Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, reliable method for evaluating the in vitro antioxidant capacity of chemical compounds.[5][6] The causality behind this choice rests on its simplicity and the stability of the DPPH radical.
Principle: DPPH is a stable free radical with a deep violet color.[5][6] When it accepts an electron or hydrogen radical from an antioxidant, it is neutralized, and the solution's color fades to a pale yellow.[6][7] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the antioxidant's scavenging potential.[6][8]
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution (e.g., 10⁻³ M) of DPPH in a suitable solvent like methanol or ethanol.[6] For the working solution, dilute the stock to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6] This standardization is critical for reproducibility. The solution must be freshly prepared and protected from light.[5][6]
-
Preparation of Test Compounds: Dissolve the synthesized imidazo[1,2-a]pyrazine analogs in the same solvent to create a series of concentrations (e.g., ranging from 10 to 500 µg/mL).[5]
-
Reaction Mixture: In a microplate well or cuvette, mix a defined volume of the test compound solution (e.g., 0.5 mL) with the DPPH working solution (e.g., 3 mL).[6]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[6] The dark incubation prevents photodegradation of the DPPH radical.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 517 nm.[6] Use the solvent as a blank for baseline correction.[5]
-
Controls: Run a positive control using a known antioxidant like ascorbic acid and a negative control containing only the solvent and DPPH solution.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value—the concentration required to scavenge 50% of the DPPH radicals.
Antimicrobial Efficacy: A New Front Against Pathogens
Beyond their antioxidant properties, imidazo[1,2-a]pyrazine derivatives have demonstrated notable antimicrobial activity.[1] This dual-action profile enhances their therapeutic value, particularly in scenarios where infection and inflammation-induced oxidative stress are intertwined.
Spectrum of Activity and SAR
Screening of these analogs has revealed a broad spectrum of activity. Certain compounds exhibit pronounced antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus, and significant antifungal activity against pathogens like Candida albicans and Aspergillus niger.[1] For instance, compounds 4f, 4a, 5g, 6b, and 6c have been identified as having pronounced activity against S. aureus.[1] The structure-activity relationships for antimicrobial effects are actively being investigated, with substitutions at various positions on the heterocyclic core influencing both the potency and the spectrum of activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[12] This method is chosen for its efficiency, conservation of reagents, and its ability to provide quantitative results (the MIC value).[9][11]
Step-by-Step Methodology:
-
Preparation of Test Compound Stock: Prepare a concentrated stock solution of the imidazo[1,2-a]pyrazine analog in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[13]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[13][14] This creates a gradient of decreasing drug concentrations across the wells.
-
Preparation of Inoculum: Grow the target microorganism (e.g., S. aureus) overnight in broth.[13] Adjust the turbidity of the bacterial suspension to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add a standardized volume of the final bacterial inoculum to each well of the microtiter plate containing the diluted compound.[13][14]
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no drug).
-
Sterility Control: A well containing only sterile broth (no bacteria or drug).
-
Positive Control: A well containing a known antibiotic (e.g., Gentamicin) and the inoculum.[2]
-
-
Incubation: Cover the plate and incubate at a suitable temperature (e.g., 37°C) for a specified period (typically 18-24 hours).[13]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[14] The reading can also be done using a plate reader to measure optical density.
Synthetic Pathways to Imidazo[1,2-a]pyrazine Analogs
The construction of the imidazo[1,2-a]pyrazine core and its derivatives can be achieved through several synthetic routes. A common and effective strategy involves a multi-step process that allows for the introduction of chemical diversity.
A Generalized Synthetic Approach:
-
Starting Material: The synthesis often begins with a substituted 2-aminopyrazine.
-
Halogenation: To introduce a reactive handle for subsequent substitutions, an electrophilic aromatic halogenation is performed. Bromination using N-Bromosuccinimide (NBS) is an efficient method, typically targeting the position with the greatest electron density.[2]
-
Cyclization: The resulting halo-aminopyrazine is then reacted with an α-haloketone to construct the fused imidazole ring, yielding the core imidazo[1,2-a]pyrazine scaffold.
-
Diversification: The halogen atom (e.g., bromine) on the pyrazine ring serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as cyclic and acyclic secondary amines, which, as noted earlier, can be crucial for enhancing bioactivity.[2]
More modern approaches utilize efficient, one-pot multicomponent reactions. For example, an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide provides direct access to highly functionalized imidazo[1,2-a]pyrazine derivatives in good yields.[3][15][16] This method is advantageous due to its operational simplicity, cost-effectiveness, and environmentally benign nature.[3][15]
Conclusion and Future Outlook
Imidazo[1,2-a]pyrazine analogs represent a highly promising class of heterocyclic compounds with validated dual-action potential as both antioxidants and antimicrobial agents. The established synthetic routes offer considerable flexibility for structural modification, enabling the fine-tuning of their biological activity.
Future research in this area should focus on:
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial effects.
-
Lead Optimization: Expanding SAR studies to optimize potency against drug-resistant microbial strains and enhance antioxidant capacity while maintaining low cytotoxicity.[1]
-
In Vivo Validation: Progressing the most promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Broadening Applications: Exploring the therapeutic potential of these compounds in complex diseases where both microbial infection and oxidative stress are key pathological factors.
The continued investigation of the imidazo[1,2-a]pyrazine scaffold is a scientifically sound and promising endeavor that holds the potential to deliver novel therapeutic agents to address unmet medical needs.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
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Topic: Structural Analogues and Derivatives of Imidazo[1,2-a]pyrazine-2-carboxylic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This guide provides a deep dive into the core structure of imidazo[1,2-a]pyrazine-2-carboxylic acid, exploring the synthesis, derivatization strategies, and therapeutic landscape of its analogues. We will move beyond simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights for professionals in drug discovery.
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold
Nitrogen-bridged heterocyclic compounds are fundamental motifs in pharmacologically active molecules.[1] Among these, the imidazo[1,2-a]pyrazine system, a fused bicyclic 5,6 heterocycle, is particularly noteworthy.[2] Its structural rigidity, combined with the specific arrangement of nitrogen atoms, makes it an ideal framework for designing molecules that can engage in precise hydrogen bonding and π-stacking interactions within protein binding sites. The carboxylic acid functionality at the 2-position serves as a versatile synthetic handle, allowing for the creation of amides, esters, and other derivatives to fine-tune properties such as solubility, cell permeability, and target affinity.[3] This inherent versatility has led to the development of imidazo[1,2-a]pyrazine derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiac-stimulating properties.[1][4]
Synthetic Strategies: Efficient Construction of the Core Scaffold
The efficient synthesis of the imidazo[1,2-a]pyrazine core is paramount for exploring its chemical space. While several methods exist, one-pot multicomponent reactions (MCRs) are particularly favored in drug discovery for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[5]
A highly effective approach is the three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.[5][6] This reaction, often catalyzed by iodine or a Lewis acid, proceeds via an in-situ generated intermediate that undergoes a [4+1] cycloaddition with the isocyanide.[5][6]
Causality Behind Experimental Choice: The selection of an MCR strategy is a deliberate choice to accelerate the drug discovery process. Instead of a linear, multi-step synthesis that is often time-consuming and results in lower overall yields, the MCR approach allows for the introduction of three points of diversity in a single, efficient step. This is crucial for building a library of analogues for structure-activity relationship (SAR) studies. The use of a mild catalyst like iodine makes the process more environmentally benign and cost-effective.[5][7]
Experimental Workflow: One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Caption: Workflow for the iodine-catalyzed three-component synthesis.
Detailed Protocol: Iodine-Catalyzed Synthesis of 3-Aryl-Imidazo[1,2-a]pyrazines
This protocol is adapted from established methodologies for the synthesis of imidazo[1,2-a]pyrazines.[5][6]
Self-Validating System: This protocol's integrity is maintained by in-process controls (TLC monitoring) and validated by comprehensive final product characterization. Successful synthesis is confirmed when spectroscopic data (NMR, MS) matches the expected structure of the highly functionalized imidazo[1,2-a]pyrazine product.[5]
Materials:
-
2-Aminopyrazine
-
Substituted aryl aldehyde (e.g., 4-nitrobenzaldehyde)
-
tert-Butyl isocyanide
-
Molecular iodine (I₂)
-
Ethanol (EtOH)
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Add molecular iodine (10 mol%) as the catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyrazine derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Structural Analogues and Biological Activity
The imidazo[1,2-a]pyrazine scaffold allows for systematic modification at several key positions to probe the SAR and optimize for a desired biological activity. The choice of aminopyrazine, aldehyde, and isocyanide in the synthesis directly dictates the substituents at the C8, C3, and N1/C2 positions, respectively. The carboxylic acid at C2 can be further modified post-synthesis.
Table 1: Representative Imidazo[1,2-a]pyrazine Derivatives and Their Biological Activities
| Compound Class | Substitution Pattern | Biological Activity | Key Findings | Reference |
| Anticancer Agents | Varied aryl groups at C2 and C3. | Anticancer | Compound 12b (an imidazo[1,2-a]pyridine analogue) showed potent activity against HepG2 and MCF-7 cancer cells with IC₅₀ values of 13 µM and 11 µM. | [6] |
| Antimicrobial Agents | Amination at the C8 position. | Antibacterial, Antifungal | C8-amino derivatives showed promising free radical scavenging and antimicrobial activity. Compound 5h was a potent antioxidant and antifungal agent. | [1] |
| Antiviral Agents | Specific analogues targeting viral proteases. | Antiviral (SARS-CoV-2) | Certain imidazo[1,2-a]pyrazine analogues were reported to inhibit the SARS-CoV-2 main protease with IC₅₀ values as low as 21 nM. | [7] |
| Antituberculosis Agents | Modifications on the core scaffold. | Antituberculosis | The related imidazo[1,2-a]pyridine scaffold has produced compounds with significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. | [2] |
| ATPase Inhibitors | Aryl groups at C2 or C3. | ATPase Inhibition | A 2-aryl imidazo[1,2-a]pyrazine was identified as a competitive inhibitor of Helicobacter pylori VirB11 ATPase with an IC₅₀ of 7 µM. |
Therapeutic Applications and Mechanisms of Action
The broad biological profile of imidazo[1,2-a]pyrazine derivatives makes them attractive candidates for multiple therapeutic areas.
Oncology
Many derivatives have been evaluated for their anticancer activity.[5] The mechanism of action often involves the inhibition of critical cellular processes like cell division. The planar nature of the fused ring system allows these molecules to act as ATP mimics, competitively inhibiting the active site of kinases that are often dysregulated in cancer.
Signaling Pathway: Kinase Inhibition Leading to Cell Cycle Arrest
Caption: Imidazo[1,2-a]pyrazine derivatives can inhibit key kinases, blocking signaling pathways that drive cell proliferation.
Infectious Diseases
The development of novel antimicrobial and antiviral agents is a global health priority. Imidazo[1,2-a]pyrazines have demonstrated significant potential in this arena.
-
Antibacterial/Antifungal: Certain derivatives show potent activity against Gram-positive bacteria and pathogenic fungi.[1]
-
Antituberculosis: The closely related imidazo[1,2-a]pyridine scaffold is a "drug prejudice" scaffold in the fight against tuberculosis, showing efficacy against resistant strains.[2]
-
Antiviral: The potent inhibition of the SARS-CoV-2 main protease by some analogues highlights their potential for treating viral infections.[7]
Future Perspectives
The imidazo[1,2-a]pyrazine-2-carboxylic acid core remains a highly productive scaffold for drug discovery. Future efforts should focus on leveraging structure-based drug design and computational modeling to create next-generation analogues with enhanced potency and selectivity. The exploration of this scaffold against new biological targets, particularly in areas of unmet medical need, will undoubtedly continue to yield novel therapeutic candidates. The synthetic versatility demonstrated here provides a robust platform for these future innovations.
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Basiuk, V. A. (2010). Imidazo[1,2-a]pyrazines. Published on ResearchGate. [Link]
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Alla, M., et al. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Author(s) unknown. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Kumar, M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Author(s) unknown. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
-
Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]
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Methodological & Application
Catalyst-Free Annulation Reactions for Imidazo[1,2-a]pyridines/pyrazines: A Detailed Application Note and Protocol Guide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the principles and practices of catalyst-free annulation reactions for the synthesis of imidazo[1,2-a]pyridines and their pyrazine analogues. These nitrogen-fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a thorough understanding of the mechanistic underpinnings, practical applications, and detailed experimental protocols for executing these efficient and environmentally benign synthetic strategies. By eschewing the need for metal catalysts, these methods offer significant advantages in terms of cost, purity of the final product, and reduced environmental impact.[3]
Introduction: The Significance of Imidazo[1,2-a]pyridines/pyrazines and the Merit of Catalyst-Free Synthesis
Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines constitute a privileged class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with diverse therapeutic applications. Notable examples include the anxiolytic and hypnotic drugs alpidem and zolpidem, the antiulcer agent zolimidine, and the cardiotonic agent olprinone.[1][2] The broad spectrum of biological activities associated with this scaffold underscores the continuous demand for efficient and versatile synthetic methodologies.
Traditionally, the synthesis of these compounds has often relied on transition-metal-catalyzed reactions.[5] While effective, these methods can present challenges, including the cost and toxicity of the metal catalysts, and the potential for metal contamination in the final active pharmaceutical ingredient (API), which is a significant concern in the pharmaceutical industry.[5]
Catalyst-free annulation reactions have emerged as a powerful and attractive alternative, aligning with the principles of green chemistry.[3] These methods often utilize readily available starting materials and can be conducted under milder reaction conditions, sometimes in environmentally friendly solvents like water or ethanol.[6][7] The inherent simplicity and cost-effectiveness of these approaches make them highly amenable to both academic research and industrial-scale production. This guide will focus on providing a detailed exposition of these robust and sustainable synthetic routes.
Mechanistic Insights into Catalyst-Free Annulation
The cornerstone of the catalyst-free synthesis of imidazo[1,2-a]pyridines and their analogues is the condensation reaction between a 2-aminoheterocycle (such as 2-aminopyridine or 2-aminopyrazine) and a suitable carbonyl compound, typically an α-haloketone. The generally accepted mechanism proceeds through a sequential process of N-alkylation, intramolecular cyclization, and subsequent dehydration.
A plausible mechanistic pathway for the reaction between a 2-aminoazine and an α-bromoketone is depicted below:
Figure 1: Generalized mechanism for catalyst-free annulation.
This sequence of events is often facilitated by heating, which provides the necessary activation energy for the cyclization and dehydration steps. The choice of solvent can also play a crucial role in the reaction efficiency.
Featured Catalyst-Free Annulation Strategies and Protocols
Several catalyst-free methodologies have been developed, each with its own set of advantages. Below are detailed protocols for two of the most effective and commonly employed strategies.
Microwave-Assisted Catalyst-Free Annulation in Green Solvents
Microwave irradiation has been shown to significantly accelerate the rate of this annulation reaction, often leading to excellent yields in a matter of minutes.[8] This protocol is particularly advantageous for high-throughput synthesis and library generation.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine/pyrazine (1.0 mmol) and the α-bromoketone (1.1 mmol).
-
Solvent Addition: To the vial, add a mixture of water and isopropanol (H₂O:IPA = 1:1, 4 mL).
-
Reaction Setup: Seal the vial and place it in the cavity of a microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at a constant temperature of 100°C for 10-15 minutes.
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into cold water (20 mL) and stir.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
| Entry | 2-Aminoazine | α-Bromoketone | Time (min) | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | 10 | 95 |
| 2 | 2-Amino-5-methylpyridine | 2-Bromoacetophenone | 12 | 92 |
| 3 | 2-Aminopyrazine | 2-Bromoacetophenone | 15 | 88 |
| 4 | 2-Aminopyridine | 1-Bromopropan-2-one | 10 | 90 |
Table 1: Representative results for microwave-assisted catalyst-free annulation.[8]
Figure 2: Workflow for microwave-assisted synthesis.
Conventional Heating in Eco-Friendly Solvents
For laboratories not equipped with a microwave reactor, conventional heating under reflux provides a reliable and scalable alternative. This method often employs environmentally friendly solvents such as ethanol.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminopyridine (1.0 mmol) and the α-haloester (e.g., ethyl bromopyruvate, 1.1 mmol) in ethanol (5 mL).[1][9]
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Entry | 2-Aminoazine | Carbonyl Compound | Solvent | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Ethyl bromopyruvate | Ethanol | 2 | 94 |
| 2 | 2-Amino-4-methylpyridine | Ethyl bromopyruvate | Dioxane | 3 | 91 |
| 3 | 2-Aminopyridine | 3-Bromo-2-oxobutanoate | Ethanol | 2.5 | 89 |
Table 2: Representative results for catalyst-free annulation under conventional heating.[1][9]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target imidazo[1,2-a]pyridine/pyrazine can be readily confirmed through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the final product. The characteristic chemical shifts and coupling patterns of the protons and carbons on the fused heterocyclic ring system are definitive.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point is indicative of a pure compound and can be compared with literature values.
The reproducibility of these catalyst-free reactions is generally high, provided that the starting materials are of good quality and the reaction conditions are carefully controlled.
Concluding Remarks
The catalyst-free annulation reactions presented in this guide offer a highly efficient, economical, and environmentally conscious approach to the synthesis of medicinally important imidazo[1,2-a]pyridines and their pyrazine counterparts. The operational simplicity of these protocols, coupled with the avoidance of toxic and expensive metal catalysts, makes them exceptionally valuable for both academic and industrial applications. By adopting these green synthetic strategies, researchers can contribute to a more sustainable future for chemical synthesis while continuing to advance the frontiers of drug discovery and development.
References
-
Chauhan, S., Verma, P., & Srivastava, V. (2024). An Ultrasound-Assisted C-H Functionalization of Ketones Using a KI/tert-Butyl Hydroperoxide Catalytic System. Synlett, 35, 1899-1905. (Note: While this reference mentions a catalytic system, the broader context of green chemistry and ultrasound assistance is relevant). [Link]
-
Gospodova, T. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Gospodova, T. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Bandyopadhyay, A., & Ali, M. A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. [Link]
-
Gaikwad, S. B., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
-
An expeditious catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines was developed in green solvent under microwave irradiation. (n.d.). ACS Combinatorial Science. [Link]
-
Heterogeneous Gold(I)-Catalysed Annulation between 2-Aminopyridines and Propiolaldehydes Leading to 3-Acylimidazo[1,2-A]Pyridines. (2018). ResearchGate. [Link]
-
A novel, rapid and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous and metal-free conditions is reported. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. [Link]
-
An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. (2022). Bentham Science Publishers. [Link]
-
Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Metal-free annulation of arenes with 2-aminopyridine derivatives: the methyl group as a traceless non-chelating directing group. (n.d.). PubMed. [Link]
-
One-pot catalyst-free synthesis of benzopyrroxazine derivatives by a mutually activated sequential annulation process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2020). ResearchGate. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
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Application Notes and Protocols for the Analytical Characterization of Imidazo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of Imidazo[1,2-a]pyrazines and the Imperative for Rigorous Analytical Scrutiny
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The therapeutic potential of this class of compounds necessitates a robust and comprehensive analytical framework to unambiguously determine their structure, purity, and other physicochemical properties. This guide provides a detailed overview of the key analytical methodologies for the characterization of imidazo[1,2-a]pyrazines, offering both theoretical insights and practical, field-proven protocols.
The structural elucidation of novel imidazo[1,2-a]pyrazine derivatives relies on the synergistic application of multiple analytical techniques. While each method provides a unique piece of the structural puzzle, it is their collective interpretation that affords unequivocal compound characterization. This document will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, supplemented by other essential methods such as Infrared (IR) and UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For imidazo[1,2-a]pyrazines, ¹H and ¹³C NMR provide critical information regarding the number and connectivity of atoms, the chemical environment of protons and carbons, and the overall substitution pattern on the heterocyclic core.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to gain a complete picture of the molecule's structure. A standard suite of experiments for a novel imidazo[1,2-a]pyrazine derivative would include:
-
¹H NMR: To identify the number of different proton environments and their relative ratios. The chemical shifts (δ) and coupling constants (J) are highly informative. For instance, protons on the pyrazine and imidazole rings exhibit characteristic chemical shifts that can aid in their assignment.[3]
-
¹³C NMR: To determine the number of unique carbon atoms in the molecule. The chemical shifts of carbons in the heterocyclic core are distinct and provide complementary information to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting different fragments of the molecule and confirming the substitution pattern on the imidazo[1,2-a]pyrazine ring.
-
Experimental Protocol: NMR Analysis of an Imidazo[1,2-a]pyrazine Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyrazine sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer with a proton resonance frequency of 300 MHz or higher. Higher field strengths generally result in better signal dispersion and resolution.[3]
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment generally requires a larger number of scans due to the lower natural abundance of ¹³C.
-
If the structure is novel or complex, acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs provided by the spectrometer manufacturer.
-
-
Data Processing and Interpretation:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to deduce the local environment of the protons.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and with the aid of HSQC and HMBC data.
-
Use the correlations observed in the 2D NMR spectra to piece together the molecular structure. For example, an HMBC correlation between a proton on a substituent and a carbon in the imidazo[1,2-a]pyrazine core can definitively establish the point of attachment.
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Imidazo[1,2-a]pyrazines.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2/C-2 | 7.5 - 8.5 | 110 - 125 | Highly dependent on the substituent at C-2. |
| H-3/C-3 | 7.0 - 8.0 | 115 - 130 | Chemical shifts are influenced by substituents at C-2 and C-3. |
| H-5/C-5 | 8.0 - 9.0 | 135 - 145 | |
| H-6/C-6 | 7.0 - 8.0 | 120 - 135 | |
| H-8/C-8 | 7.5 - 8.5 | 140 - 150 |
Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[3]
The Rationale for MS in Imidazo[1,2-a]pyrazine Characterization
-
Molecular Weight Confirmation: The most fundamental application of MS is to confirm that the synthesized compound has the expected molecular weight.
-
Elemental Composition: HRMS provides an exact mass, which can be used to calculate the elemental formula of the molecule, adding a high degree of confidence to the structural assignment.
-
Structural Information from Fragmentation: While detailed fragmentation studies for imidazo[1,2-a]pyrazines are not extensively documented in single sources, the fragmentation patterns observed in the mass spectrum can provide clues about the structure. The stability of the fused aromatic system means that the molecular ion peak is often prominent. Fragmentation may occur at the substituent groups, and the resulting fragment ions can help to confirm their identity and location.
Experimental Protocol: ESI-HRMS Analysis of an Imidazo[1,2-a]pyrazine Derivative
-
Sample Preparation:
-
Prepare a dilute solution of the purified imidazo[1,2-a]pyrazine sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization, depending on the nature of the analyte. For most imidazo[1,2-a]pyrazines, which are basic, positive ion mode electrospray ionization (ESI) is used, and the addition of a small amount of formic acid can enhance the formation of the protonated molecule [M+H]⁺.
-
-
Instrument Setup and Data Acquisition:
-
The analysis is typically performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to maximize the signal intensity of the analyte.
-
Acquire the mass spectrum in positive ion mode over an appropriate mass range to include the expected molecular ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass of this ion with the calculated theoretical mass for the expected elemental formula. The mass difference should be within a few parts per million (ppm) for a confident assignment.
-
Analyze the isotopic pattern of the molecular ion peak, which should be consistent with the proposed elemental formula.
-
If fragmentation is observed, attempt to rationalize the major fragment ions by considering the cleavage of weaker bonds, such as those connecting substituents to the heterocyclic core.
-
Diagram 1: General Workflow for the Analytical Characterization of Imidazo[1,2-a]pyrazines.
Caption: A typical workflow for the synthesis and analytical characterization of imidazo[1,2-a]pyrazine derivatives.
III. Single-Crystal X-ray Diffraction: The Definitive Structure
While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[4] This technique provides a three-dimensional map of the electron density in a crystal, from which the precise positions of all atoms can be determined. This allows for the absolute confirmation of the connectivity, stereochemistry, and conformation of the molecule.
Why X-ray Crystallography is Crucial
-
Unambiguous Structure Determination: It provides a definitive answer to the molecular structure, resolving any ambiguities that may arise from spectroscopic data.
-
Stereochemistry and Conformation: It can determine the absolute configuration of chiral centers and provide detailed information about the conformation of the molecule in the solid state.
-
Intermolecular Interactions: The crystal structure reveals how molecules are packed in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.
Protocol for Obtaining a Crystal Structure of an Imidazo[1,2-a]pyrazine Derivative
-
Crystal Growth (The Critical Step):
-
The primary prerequisite for single-crystal X-ray diffraction is a high-quality single crystal of the compound. Growing suitable crystals can be a matter of trial and error.
-
Ensure the compound is of high purity (>98%).
-
Common crystallization techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.[5]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
-
-
The choice of solvent is crucial. A good starting point is a solvent in which the compound is moderately soluble.
-
-
Crystal Mounting and Data Collection:
-
Once suitable crystals are obtained, a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.
-
The mounted crystal is then placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The positions of the atoms in the unit cell are determined using specialized software (structure solution).
-
The initial structural model is then refined to obtain the best possible fit to the experimental data. This process yields the final crystal structure with precise atomic coordinates, bond lengths, and bond angles.
-
IV. Complementary Analytical Techniques
A. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. In the context of imidazo[1,2-a]pyrazines, IR can be used to confirm the presence of specific bonds and functional groups in the substituents.
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
-
Application:
-
Confirm the presence of C=N and C=C stretching vibrations within the heterocyclic core.[3]
-
Identify characteristic absorptions of functional groups in the substituents, such as C=O (carbonyl), N-H (amine/amide), O-H (hydroxyl), and C-N stretches.
-
-
Protocol:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the solid sample on the ATR (Attenuated Total Reflectance) crystal of the IR spectrometer.
-
Acquire the sample spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
B. UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the photophysical properties of conjugated systems like imidazo[1,2-a]pyrazines.
-
Principle: Molecules with π-systems absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, promoting electrons from lower to higher energy molecular orbitals.
-
Application:
-
Determine the wavelength of maximum absorption (λ_max), which is characteristic of the electronic structure of the molecule.
-
Can be used to study the effects of substituents and solvent polarity on the electronic properties of the imidazo[1,2-a]pyrazine core.[6]
-
-
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm) using a spectrophotometer.
-
C. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for separating mixtures. For imidazo[1,2-a]pyrazines, reverse-phase HPLC is commonly used.
-
Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Application:
-
Determine the purity of the synthesized compound. A pure compound should ideally show a single peak in the chromatogram.
-
Can be used for the purification of compounds (preparative HPLC).
-
-
Protocol:
-
Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the column with a suitable mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution (where the composition of the mobile phase is changed over time) is often used to achieve good separation.
-
Detect the eluting compounds using a UV detector set at a wavelength where the analyte absorbs. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.[7]
-
Diagram 2: Logical Relationship of Analytical Techniques for Structural Confirmation.
Caption: The interplay between spectroscopic methods and X-ray crystallography for structural validation.
Conclusion
The comprehensive characterization of imidazo[1,2-a]pyrazine derivatives is a multi-faceted process that requires the intelligent application of a suite of analytical techniques. NMR spectroscopy provides the foundational information about the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition. For unambiguous proof of structure, single-crystal X-ray diffraction is the ultimate tool. Complementary techniques such as IR, UV-Vis, and HPLC play vital roles in confirming functional groups, evaluating photophysical properties, and assessing purity, respectively. By following the protocols and understanding the rationale outlined in this guide, researchers and scientists can confidently and accurately characterize novel imidazo[1,2-a]pyrazine compounds, thereby accelerating their development as potential therapeutic agents.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. (2009). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. Retrieved January 26, 2026, from [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Retrieved January 26, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. tsijournals.com [tsijournals.com]
- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 5. How To [chem.rochester.edu]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
developing in vitro assays for 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Application Notes & Protocols
Topic: A Systematic Approach for the In Vitro Characterization of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid as a Putative Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity, particularly as kinase inhibitors.[1] This document provides a comprehensive, step-by-step guide for the in vitro characterization of a novel derivative, 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (herein referred to as "MIPA"). We present a logical and efficient assay cascade, beginning with direct biochemical assays to establish potency, progressing to cellular assays to confirm target engagement and mechanism of action, and concluding with functional cellular outcomes. Each protocol is designed to be self-validating and includes expert insights into the rationale behind key experimental choices, ensuring both scientific rigor and practical applicability for drug development professionals.
Introduction: The Rationale for a Kinase-Focused Assay Cascade
The imidazo[1,2-a]pyrazine core is a recurring motif in compounds targeting protein kinases, which are critical regulators of cellular signaling and frequent targets in oncology and inflammatory diseases.[2][3] Derivatives have been identified as potent inhibitors of key kinases such as PI3K/mTOR, Anaplastic Lymphoma Kinase (ALK), and Aurora kinases.[4][5] Given this strong precedent, a logical first step in characterizing a new analog like MIPA is to hypothesize and test for kinase inhibitory activity.
The drug discovery process relies on a funneling approach where a large number of compounds are evaluated in a series of progressively more complex and physiologically relevant assays.[6] This guide mirrors that philosophy, providing a robust framework to:
-
Identify a potential kinase target and quantify biochemical potency (IC₅₀).
-
Confirm direct binding of MIPA to its target in a cellular environment.
-
Verify the on-target mechanism of action by measuring downstream signaling.
-
Assess the functional consequence of target inhibition on cellular viability.
This systematic approach ensures that resources are spent on compounds with validated mechanisms, increasing the probability of success in more complex preclinical studies.
Caption: Workflow for the in vitro characterization of a novel kinase inhibitor.
Section 1: Biochemical Assays for Potency Determination
The foundational step is to determine if MIPA directly inhibits the enzymatic activity of a purified kinase. Luminescence-based ATP quantification assays are industry-standard for their high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[7] The principle is straightforward: as the kinase consumes ATP to phosphorylate its substrate, the amount of remaining ATP decreases. The addition of a luciferase/luciferin reagent generates a light signal directly proportional to the ATP concentration. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[8]
Protocol 1.1: Luminescent Kinase Inhibition Assay (e.g., Kinase-Glo®)
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition by MIPA results in a higher concentration of residual ATP, leading to a stronger luminescent signal.
Materials:
-
Purified recombinant kinase of interest (e.g., PI3Kα, ALK).
-
Kinase-specific substrate (e.g., a peptide or lipid).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.[7]
-
MIPA, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Kinase assay buffer (specific to the kinase, typically includes MgCl₂).
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Compound Serial Dilution:
-
Create a serial dilution of MIPA in a separate plate. Start by diluting the 10 mM stock into assay buffer to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration in the assay well remains low (<1%).
-
Perform a 1:3 or 1:5 serial dilution across 10-12 points. Include a "vehicle control" well containing only DMSO.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted MIPA or vehicle control to the appropriate wells of the white assay plate.
-
Add 10 µL of a 2.5x solution of kinase and substrate in assay buffer. This initiates the kinase reaction.
-
Expert Insight: For competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km).[9] This ensures the assay is sensitive enough to detect compounds competing with the natural substrate.
-
Include two key controls:
-
"No Enzyme" Control (100% Inhibition): Wells with substrate and MIPA vehicle, but no kinase. This defines the background signal.
-
"Vehicle" Control (0% Inhibition): Wells with kinase, substrate, and DMSO vehicle. This defines the maximum kinase activity.
-
-
-
Kinase Reaction Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature (or 30°C, as required for the specific kinase) for 60 minutes. This time should be within the linear range of the reaction, determined during assay development.
-
-
Signal Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Presentation: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of MIPA required to inhibit 50% of the kinase's activity.
-
Normalization: Normalize the raw luminescence data.
-
% Inhibition = 100 * (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)
-
-
Curve Fitting: Plot the % Inhibition versus the log of MIPA concentration. Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R.
-
Result Interpretation: The model will calculate the IC₅₀ value. A lower IC₅₀ indicates higher potency.
Table 1: Hypothetical Biochemical Inhibition Data for MIPA
| Target Kinase | MIPA IC₅₀ (nM) | Positive Control IC₅₀ (nM) | Z'-factor |
|---|---|---|---|
| Kinase X | 45.2 | 8.1 (Staurosporine) | 0.82 |
| Kinase Y | >10,000 | 15.6 (Specific Inhibitor) | 0.79 |
| Kinase Z | 2,150 | 22.4 (Specific Inhibitor) | 0.85 |
Z'-factor is a statistical measure of assay quality; a value >0.5 indicates an excellent assay.[10]
Section 2: Cellular Assays for Target Engagement
A potent biochemical inhibitor must be able to enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify this direct target engagement in a physiological context.[11]
Principle: The binding of a ligand (like MIPA) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. At denaturing temperatures, unbound proteins aggregate and are removed by centrifugation, while stabilized, ligand-bound proteins remain in the soluble fraction.[12]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2.1: CETSA Coupled with Western Blot
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549, MCF7).
-
Cell culture medium, FBS, and antibiotics.
-
MIPA and vehicle (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibody specific to the target kinase.
-
Secondary antibody conjugated to HRP.
-
SDS-PAGE gels, transfer buffer, and nitrocellulose or PVDF membranes.
-
Chemiluminescence substrate (ECL).
-
Gel imaging system.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with MIPA (e.g., at 1 µM and 10 µM) or DMSO vehicle for 1-2 hours in the incubator.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each supernatant.
-
Prepare samples by adding Laemmli buffer and boiling.[13]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[14]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly, apply ECL substrate, and visualize the bands using a gel doc system.
-
Data Analysis and Presentation:
Quantify the band intensity for each lane using software like ImageJ. For each treatment group (Vehicle vs. MIPA), plot the relative band intensity against the temperature. A successful result will show a rightward shift in the melting curve for the MIPA-treated samples, indicating thermal stabilization of the target protein.
Table 2: Hypothetical CETSA Melt Temperature (Tₘ) Shift
| Treatment | Target Kinase Tₘ (°C) | Tₘ Shift (ΔTₘ) |
|---|---|---|
| Vehicle (DMSO) | 52.1 | - |
| MIPA (10 µM) | 56.8 | +4.7°C |
| Loading Control (GAPDH) | >64 | No Shift |
A significant positive shift confirms intracellular target engagement.
Section 3: Mechanistic and Functional Cellular Assays
Confirming target binding is crucial, but understanding the downstream consequences is equally important. If MIPA inhibits a kinase, the phosphorylation of its direct substrates should decrease. This provides definitive proof of its mechanism of action.
Caption: MIPA inhibiting a target kinase to block downstream signaling.
Protocol 3.1: Phospho-Protein Western Blot
Principle: This assay quantifies the level of a specific phosphorylated protein downstream of the target kinase. A decrease in the phospho-protein signal upon MIPA treatment indicates successful inhibition of the upstream kinase cascade.
Methodology: The protocol is very similar to the Western Blot described in 2.1, with key differences:
-
Cell Treatment: Treat cells with a dose-response of MIPA for a shorter duration (e.g., 30-120 minutes) to capture acute signaling changes. It is often necessary to first stimulate the pathway (e.g., with a growth factor like EGF or IGF) to ensure a robust baseline phosphorylation signal.
-
Antibodies: Use two primary antibodies in parallel on separate blots:
-
One that detects the phosphorylated form of the downstream substrate (e.g., anti-phospho-Akt Ser473).
-
One that detects the total amount of that substrate (e.g., anti-total-Akt).
-
-
Analysis: Normalize the phospho-protein band intensity to the total-protein band intensity. This corrects for any differences in protein loading and shows a specific decrease in phosphorylation, not just a decrease in the protein itself.
Protocol 3.2: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified by absorbance.[16] A reduction in color indicates cytotoxicity or a reduction in proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Clear, flat-bottomed 96-well plates.
-
Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MIPA (similar to the biochemical assay) and incubate for an extended period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate at 570 nm.
Data Analysis and Presentation:
Calculate the concentration of MIPA that reduces cell viability by 50% (the GI₅₀ value) by normalizing the data to vehicle-treated controls and fitting to a dose-response curve, as with the IC₅₀ analysis.
Table 3: Hypothetical Cellular Assay Data for MIPA
| Cell Line | Target Pathway | MIPA GI₅₀ (µM) |
|---|---|---|
| A549 (Kinase X active) | Kinase X -> Substrate A | 0.55 |
| HT-29 (Kinase Y active) | Kinase Y -> Substrate B | >50 |
Correlation between biochemical potency and cellular viability in a relevant cell line strengthens the case for on-target activity.
Section 4: Advanced High-Throughput Screening (HTS) Methods
For larger-scale screening or to investigate complex mechanisms like protein-protein interactions, more advanced techniques are available. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly amenable to HTS.[18]
Principle: The assay uses two types of beads: a "Donor" bead and an "Acceptor" bead.[19] When these beads are brought into close proximity (e.g., by binding to two different parts of a protein complex or a biotinylated substrate and a GST-tagged enzyme), excitation of the Donor bead with a laser (680 nm) causes it to release singlet oxygen. This singlet oxygen travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in the emission of light at 520-620 nm. A compound that disrupts this interaction will cause a loss of signal.[20] This technology is highly versatile and can be adapted for biochemical assays, target engagement, and cellular immunoassays.[21][22]
Conclusion
This application note outlines a validated, multi-step strategy for the comprehensive in vitro characterization of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid. By progressing logically from biochemical potency (Luminescent Kinase Assay) to cellular target engagement (CETSA) and finally to mechanism of action and functional outcomes (Phospho-Western and MTT assays), researchers can build a robust data package. This cascade approach provides a high degree of confidence in the compound's biological activity and mechanism, forming a solid foundation for further lead optimization and preclinical development.
References
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Al-Tel, T. H., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]
-
Singh, S., et al. (2025). In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Goud, E. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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Application Note: A Comprehensive Guide to Screening 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid Against Kinase Panels
Abstract
The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Compounds containing this motif have shown activity against a range of critical cancer-related targets, including Aurora kinases, Anaplastic Lymphoma Kinase (ALK), and c-Met.[3][4][5][6] This application note provides a comprehensive, field-proven framework for the systematic evaluation of novel derivatives, using 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid as a representative candidate. We present a detailed, multi-stage protocol encompassing initial compound characterization, robust primary screening against a broad kinase panel, and secondary dose-response assays for potency (IC₅₀) determination. The causality behind experimental choices, rigorous quality control using the Z'-factor, and actionable data interpretation are emphasized to ensure the generation of reliable and reproducible results for drug discovery professionals.
Introduction: The Rationale for Kinase Screening
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[7] This post-translational modification is a fundamental mechanism for regulating the majority of cellular processes, including signaling, metabolism, and cell division.[8] With over 500 kinases encoded in the human genome, their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[9]
The process of kinase inhibitor discovery involves a systematic cascade of assays designed to identify potent and selective compounds.[10] A broad initial screen against a diverse panel of kinases is crucial not only for identifying the intended target but also for revealing potential off-target activities that could lead to adverse side effects.[11][12] This guide outlines a robust workflow to profile 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, a compound belonging to a class with established kinase inhibitory potential.[13]
Pre-Screening Considerations: Setting the Foundation for Success
Before commencing any screening campaign, a thorough characterization of the test compound and a strategic selection of the assay platform are paramount. These initial steps prevent common pitfalls and ensure the integrity of the generated data.
Compound Management and Quality Control
-
Purity Assessment: The purity of the test compound should be ≥95% as determined by LC-MS and/or NMR. Impurities can cause false-positive or false-negative results.
-
Solubility Determination: The compound must be fully soluble in the assay buffer at the highest screening concentration. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically ≤1%) to minimize its impact on kinase activity.[14]
-
Stock Solution Stability: The stability of the compound in DMSO stock solution under storage conditions (e.g., -20°C or -80°C) should be confirmed to ensure consistent performance over time.
Kinase Panel and Assay Technology Selection
The choice of the kinase panel and assay technology is driven by the specific goals of the research program.
-
Panel Selection: For initial profiling, a broad "kinome-wide" panel is recommended to obtain a comprehensive selectivity profile.[15] Commercial services offer panels covering over 400 human kinases.[8] Alternatively, smaller, disease-focused panels (e.g., an oncology panel) can be used for more targeted investigations.
-
Assay Technology: A variety of assay formats are available, each with distinct advantages.[10]
-
Radiometric Assays: These are considered the "gold standard" for their sensitivity and direct measurement of phosphate transfer using [γ-³³P]-ATP.[11] However, they require specialized handling of radioactive materials.
-
Fluorescence-Based Assays (FRET, FP): These methods, such as Z'-LYTE™, use modified substrates to generate a fluorescent signal upon phosphorylation.[16][17] They are well-suited for high-throughput screening (HTS).[7]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™ or Kinase-Glo®, quantify kinase activity by measuring the amount of ADP produced or ATP consumed.[9][12] Their high sensitivity, broad applicability, and simple "mix-and-read" format make them an excellent choice for both primary and secondary screening.[18]
-
For the protocols outlined below, we will utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™) due to its robustness, high signal-to-background ratio, and ease of use.[12]
Experimental Workflow for Kinase Profiling
The screening process is logically divided into a primary screen to identify active "hits" and a secondary screen to confirm and quantify their potency.
Figure 1: A comprehensive workflow for kinase inhibitor screening, from initial compound preparation to final selectivity profiling.
Protocol 1: Primary Kinase Panel Screen
Objective: To identify which kinases from a broad panel are significantly inhibited by 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid at a single, high concentration (10 µM).
Materials
-
Test Compound: 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
-
Solvent: DMSO, molecular biology grade
-
Kinase Panel: Pre-aliquoted kinases in buffer (e.g., Promega Kinase Selectivity Profiling Systems)[12]
-
Substrates: Corresponding peptide/protein substrates for each kinase
-
ATP: Adenosine 5'-triphosphate, high purity
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Plates: White, opaque, flat-bottom 384-well assay plates
-
Control Inhibitor: A broad-spectrum kinase inhibitor (e.g., Staurosporine) for positive control
-
Equipment: Multichannel pipette, automated liquid handler (recommended), plate shaker, luminescence-capable plate reader
Step-by-Step Methodology
This protocol follows a generic procedure that should be adapted based on the specific kinase and assay kit manufacturer's recommendations.[19][20]
-
Compound Plating: a. Prepare a 1 mM intermediate stock of the test compound in 10% DMSO. b. Dispense 1 µL of the 1 mM test compound into the appropriate wells of a 384-well plate. This will yield a final assay concentration of 10 µM in a 100 µL reaction volume. c. For negative controls (0% inhibition), dispense 1 µL of 10% DMSO. d. For positive controls (100% inhibition), dispense 1 µL of a high-concentration Staurosporine solution.
-
Kinase Reaction Initiation: a. Prepare a 2X kinase/substrate master mix for each kinase in the appropriate reaction buffer. b. Dispense 50 µL of the 2X kinase/substrate mix into the wells containing the compound/controls. c. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Phosphorylation: a. Prepare a 2X ATP solution in the reaction buffer. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure physiological relevance and comparability of IC₅₀ values.[21] b. Add 50 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 100 µL. c. Mix briefly on a plate shaker and incubate for 60 minutes at 30°C.
-
ADP Detection: a. Following the ADP-Glo™ protocol, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: a. Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis and Hit Calling
-
Calculate Percent Inhibition: The activity of the test compound is calculated relative to the intra-plate controls using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Define a Hit: A kinase is typically considered a "hit" if the percent inhibition exceeds a pre-defined threshold. A common and stringent threshold is >50% inhibition .
Protocol 2: Dose-Response and IC₅₀ Determination
Objective: To determine the potency (IC₅₀ value) of the test compound against the specific kinases identified as "hits" in the primary screen.
Methodology
The protocol is identical to the primary screen, with one critical exception:
-
Compound Plating: Instead of a single concentration, a 10-point, 3-fold serial dilution of the test compound is prepared. a. Create a top concentration of 100 µM in 10% DMSO. b. Perform a 3-fold serial dilution to generate a concentration curve (e.g., 100 µM down to 5 nM). c. Plate 1 µL of each concentration in duplicate, resulting in final assay concentrations from 1 µM to 0.05 nM.
Data Analysis
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Calculate IC₅₀: Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[22] Software such as GraphPad Prism is ideal for this analysis.
Data Presentation
Hypothetical screening results for 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid are summarized below.
| Kinase Target | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (IC₅₀, nM) |
| AURKA | 85% | 75 |
| AURKB | 78% | 150 |
| ALK | 92% | 25 |
| FGFR1 | 65% | 450 |
| VEGFR2 | 15% | >10,000 |
| SRC | 8% | >10,000 |
| c-Met | 55% | 800 |
Assay Validation and Quality Control
A robust and reproducible assay is the cornerstone of any screening campaign. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[23][24]
-
Calculation: The Z'-factor is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
-
Interpretation: [24]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unreliable assay.
-
For all screening activities, the Z'-factor should be calculated for each plate to ensure its validity. A value ≥ 0.7 is highly recommended for generating confident data.[17][18]
Interpretation and Next Steps
The data from the primary and secondary screens provide a clear selectivity profile. In our hypothetical example (Table 1), 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a potent inhibitor of ALK (IC₅₀ = 25 nM) with moderate activity against AURKA and AURKB. This suggests a potential therapeutic application where ALK is a primary driver, such as in certain non-small cell lung cancers.[5]
Figure 2: Simplified representation of a signaling pathway (e.g., MAPK) often driven by kinases like ALK, illustrating a potential point of intervention.
Key Follow-up Steps:
-
Determine Mechanism of Action (MoA): The current biochemical assays do not distinguish between different modes of inhibition (e.g., ATP-competitive vs. allosteric).[25] Follow-up enzymatic studies are required to determine the MoA relative to ATP.
-
Validate in a Cellular Context: It is critical to confirm that biochemical potency translates to cellular activity.[26] Cellular target engagement and phosphorylation assays should be performed to measure the compound's ability to inhibit the kinase in an intact cell model.[27]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of the lead compound to improve potency and selectivity, guided by the initial screening data.
Conclusion
This application note provides a validated, step-by-step methodology for screening novel imidazo[1,2-a]pyrazine derivatives against kinase panels. By integrating careful pre-screening compound characterization, robust assay protocols, and rigorous quality control metrics like the Z'-factor, researchers can confidently identify and characterize potent kinase inhibitors. This systematic approach accelerates the drug discovery process by ensuring that decisions are based on high-quality, reproducible data, paving the way for the development of next-generation targeted therapies.
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Jia, H., Dai, G., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][16][21]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]
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Probing the Binding Landscape: A Guide to Molecular Docking with 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic Acid
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid in molecular docking studies. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] This guide will delve into the technical and theoretical underpinnings of performing a robust molecular docking workflow, from initial setup to the critical analysis of results, using this specific molecule as a case study.
Introduction: The Significance of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic Acid and Molecular Docking
The imidazo[1,2-a]pyrazine core is a key pharmacophore found in numerous compounds with a wide array of therapeutic applications, including antibacterial, anti-inflammatory, and kinase inhibitory activities.[3] The specific functionalization with a methyl group and a carboxylic acid in 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid provides distinct electronic and steric properties that can be exploited for targeted drug design. The carboxylic acid moiety, for instance, can act as a key hydrogen bond donor or acceptor, crucial for anchoring the ligand within a protein's binding site.
Molecular docking is a powerful computational technique in structure-based drug design that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor).[4] The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the complex.[4] This information is invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.
This guide will use Anaplastic Lymphoma Kinase (ALK) as an exemplary target, given that related imidazo[1,2-a]pyrazine derivatives have shown inhibitory activity against this clinically relevant kinase.[5]
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking study is a multi-step process that requires careful preparation and validation. The causality behind each step is crucial for obtaining meaningful and reproducible results.
Figure 2: A conceptual diagram of potential interactions between the ligand and a protein active site.
Validation: Ensuring the Reliability of the Results
A crucial aspect of any molecular docking study is validation. This ensures that the chosen docking protocol can reliably predict the correct binding mode.
Protocol 5: Docking Validation (Re-docking)
-
Select a PDB with a Co-crystallized Ligand: Choose a crystal structure of your target protein that has a known inhibitor bound in the active site (e.g., for ALK, PDB ID 5IUH ). [6]2. Extract and Prepare the Native Ligand: Extract the co-crystallized ligand from the PDB file and prepare it following Protocol 1.
-
Prepare the Protein: Prepare the protein structure as described in Protocol 2, but do not remove the native ligand's binding site coordinates.
-
Perform Re-docking: Dock the prepared native ligand back into its own binding site using the same docking parameters as in Protocol 3.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose.
-
Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this target.
Conclusion
This application note has outlined a detailed and scientifically grounded workflow for conducting molecular docking studies with 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid. By following these protocols, researchers can gain valuable insights into the potential binding modes and affinities of this and other small molecules to their protein targets. It is imperative to remember that molecular docking is a predictive tool, and its results should be interpreted with a sound understanding of its underlying principles and limitations. The insights gained from these computational studies can effectively guide further experimental validation and the rational design of novel therapeutics.
References
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Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
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MDPI. (n.d.). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Retrieved from [Link]
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Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
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Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
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AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
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YouTube. (2022, May 12). Visualization of Molecular Docking result by PyMOL. Retrieved from [Link]
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RCSB PDB. (2016, May 4). 5IMX: Anaplastic lymphoma kinase (ALK) catalytic domain complexed with novel inhibitor 3-sulfonylpyrazol-4-amino pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]
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Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]
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YouTube. (2020, September 6). Docking result analysis using Discovery Studio visualizer. Retrieved from [Link]
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YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
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RCSB PDB. (2021, November 24). 7MZY: Anaplastic lymphoma kinase (ALK) extracellular fragment of ligand binding region 673-986. Retrieved from [Link]
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YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]
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PubChem. (n.d.). Imidazo[1,2-a]pyridine-5-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2023, October 21). Is it possible to open Swissdock results in Discovery studio visualizer for ligand interactions? Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
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YouTube. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. Retrieved from [Link]
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PMC - NIH. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from [Link]
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RCSB PDB. (2016, May 18). 5IUH: Crystal Structure of the Anaplastic Lymphoma Kinase (ALK) in complex with 5d. Retrieved from [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
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MDPI. (n.d.). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. Retrieved from [Link]
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Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Experimental Design of Imidazo[1,2-a]pyrazine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for the evaluation of imidazo[1,2-a]pyrazine derivatives. This document emphasizes scientific integrity, providing not just protocols, but the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] Notably, several imidazo[1,2-a]pyrazine-based compounds have shown potent inhibitory effects on key cellular targets such as kinases (e.g., PI3K, mTOR, Aurora kinase) and tubulin, making them attractive candidates for further preclinical and clinical development.[2][3][4][5] The successful translation of these promising in vitro findings to in vivo efficacy requires a meticulously planned experimental design.
Part 1: Pre-formulation and Compound Administration
A critical first step in any in vivo study is the development of a suitable formulation to ensure adequate bioavailability of the test compound. The choice of vehicle and route of administration can significantly impact the pharmacokinetic profile and, consequently, the observed efficacy and toxicity.
Formulation Development
Rationale: Imidazo[1,2-a]pyrazine derivatives often exhibit poor aqueous solubility. A well-designed formulation is essential to achieve the desired exposure in the animal model. The goal is to create a stable, homogenous, and administrable formulation.
Protocol: Vehicle Screening and Formulation Preparation
-
Solubility Assessment:
-
Determine the solubility of the imidazo[1,2-a]pyrazine derivative in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water, 0.5% methylcellulose).
-
Start with a small amount of the compound and incrementally add the vehicle while vortexing and sonicating to determine the approximate solubility.
-
-
Formulation Preparation (for Oral Administration):
-
A common starting formulation for oral gavage is a suspension in 0.5% methylcellulose with 0.1% Tween 80.
-
Step 1: Weigh the required amount of the imidazo[1,2-a]pyrazine derivative.
-
Step 2: Wet the powder with a small amount of Tween 80 to form a paste.
-
Step 3: Gradually add the 0.5% methylcellulose solution while triturating or vortexing to create a uniform suspension.
-
Step 4: Ensure the final formulation is homogenous and free of large aggregates before administration.
-
Route of Administration
Rationale: The choice of administration route depends on the therapeutic indication and the physicochemical properties of the compound. Oral administration is often preferred for its convenience and clinical relevance. However, intravenous administration may be necessary for initial pharmacokinetic studies to determine absolute bioavailability.
Protocol: Oral Gavage in Mice [2][6][7][8][9]
-
Animal Restraint: Firmly restrain the mouse to immobilize the head and align the head and body vertically with the esophagus.[2]
-
Gavage Needle Insertion:
-
Use an appropriately sized, ball-tipped gavage needle (typically 18-20 gauge for adult mice).[6][7][8]
-
Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[7]
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[7] The mouse should swallow the needle as it advances. Do not force the needle. [2][6]
-
-
Compound Administration: Once the needle is in the stomach, slowly administer the formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6][7]
-
Needle Removal: After administration, gently remove the needle in a single, smooth motion.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.
Part 2: Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of an imidazo[1,2-a]pyrazine derivative is crucial for interpreting efficacy and toxicity data.
Rationale: A comprehensive PK profile helps in determining key parameters such as bioavailability, half-life, clearance, and volume of distribution.[10][11][12] This information is vital for designing an effective dosing regimen for subsequent efficacy studies. Some imidazo[1,2-a]pyrazine derivatives have been reported to have high in vivo clearance, which needs to be carefully assessed.
Workflow for a Typical Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study.
Blood Collection
Protocol: Serial Blood Sampling from the Saphenous Vein in Mice [5]
-
Animal Restraint: Place the mouse in a suitable restrainer that allows access to a hind limb.
-
Hair Removal: Gently remove the fur from the area over the saphenous vein using a depilatory cream or a small clipper.
-
Vein Dilation: Apply a small amount of petroleum jelly over the vein and gently rub to make it more visible.
-
Puncture: Using a sterile lancet or a 25-gauge needle, make a small puncture in the vein.
-
Blood Collection: Collect the forming blood drop into a capillary tube (e.g., heparinized micro-hematocrit tube).
-
Hemostasis: After collecting the desired volume (typically 20-30 µL), apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
Sample Processing: Immediately transfer the blood into a microcentrifuge tube containing an appropriate anticoagulant (e.g., K2EDTA). Keep the samples on ice.
Note on Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[13] The ARRIVE guidelines should be followed for reporting animal research to ensure transparency and reproducibility.[13][14][15][16]
Data Analysis
The collected plasma samples are analyzed using a validated LC-MS/MS method to determine the concentration of the imidazo[1,2-a]pyrazine derivative at each time point. The resulting concentration-time data is then used to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters [10][11][12]
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t1/2 | Elimination half-life |
| CL | Clearance, the volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |
| F (%) | Bioavailability, the fraction of the administered dose that reaches systemic circulation |
Part 3: In Vivo Efficacy Studies
Based on the in vitro activity and the pharmacokinetic profile, appropriate in vivo efficacy models can be selected. Given the frequent investigation of imidazo[1,2-a]pyrazines as anticancer agents, a xenograft model is a common choice.[10][17][18]
Anticancer Efficacy in Xenograft Models
Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer drug candidates.[18][19][20][21] The choice of cell line should be based on the in vitro sensitivity of the cells to the imidazo[1,2-a]pyrazine derivative.
Workflow for a Xenograft Efficacy Study
Caption: Workflow of a typical xenograft efficacy study.
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Culture the selected human cancer cell line (e.g., HCT-116, A549) under standard conditions.[3] Harvest the cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Treatment: Administer the imidazo[1,2-a]pyrazine derivative at the predetermined dose and schedule (based on PK data). The control group should receive the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.
-
Tumor Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Monitoring Tumor Growth with Bioluminescence Imaging (BLI)
Rationale: For cell lines that have been engineered to express a luciferase reporter gene, BLI offers a non-invasive method to monitor tumor growth and response to treatment in real-time.[17][22][23][24]
Protocol: In Vivo Bioluminescence Imaging [17][23]
-
Substrate Injection: Inject the mice intraperitoneally with D-luciferin (typically 150 mg/kg).[17]
-
Anesthesia: Anesthetize the mice with isoflurane.
-
Imaging: Place the mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images.[17][23] The signal intensity, measured as photons per second, correlates with the number of viable tumor cells.[23]
Part 4: Pharmacodynamic and Toxicity Assessment
Rationale: It is essential to demonstrate that the observed in vivo efficacy is due to the intended mechanism of action and to assess the safety profile of the compound.
Biomarker Analysis
Protocol: Western Blotting for Target Engagement [25][26][27][28]
-
Tumor Lysate Preparation: Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein (e.g., phosphorylated and total forms of a target kinase) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.
Assessment of Apoptosis
Protocol: TUNEL Assay for Apoptosis in Tumor Tissue [29][30][31][32][33]
-
Tissue Preparation: Fix the tumor tissue in formalin and embed it in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate them through a series of graded ethanol washes.
-
Permeabilization: Treat the sections with proteinase K to permeabilize the tissue.[32]
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions. This method labels the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[29][32]
-
Microscopy: Visualize the stained sections under a microscope to quantify the number of apoptotic cells.
Signaling Pathway Targeted by a Hypothetical Imidazo[1,2-a]pyrazine Kinase Inhibitor
Caption: Hypothetical PI3K/mTOR signaling pathway targeted by an imidazo[1,2-a]pyrazine derivative.
General Toxicity Assessment
-
Body Weight: Monitor body weight throughout the study. A significant weight loss (e.g., >15-20%) can be a sign of toxicity.
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Histopathology: At the end of the study, collect major organs (e.g., liver, kidney, spleen, heart) for histopathological analysis to identify any potential organ toxicity.
Part 5: Studies in Neurodegenerative Disease Models
Given the potential for some imidazo[1,2-a]pyrazine derivatives to modulate targets relevant to neurodegeneration, in vivo studies in appropriate models are warranted.
Animal Model Selection
Rationale: The choice of animal model is critical and should reflect the pathology of the specific neurodegenerative disease being studied.[3][34][35][36][37]
Table 2: Examples of Animal Models for Neurodegenerative Diseases
| Disease | Common Animal Models |
| Alzheimer's Disease | Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations. |
| Parkinson's Disease | Neurotoxin-induced models (e.g., 6-OHDA or MPTP) or transgenic models (e.g., expressing mutant α-synuclein).[36] |
| Amyotrophic Lateral Sclerosis (ALS) | Transgenic mice expressing mutant human superoxide dismutase 1 (SOD1). |
Behavioral Assessments
Rationale: Behavioral tests are used to assess the functional outcomes of a therapeutic intervention in models of neurodegenerative diseases.[38][39]
Protocol: Open-Field Test for Locomotor Activity and Anxiety [1][38]
-
Apparatus: A square arena with walls to prevent escape. The floor is typically marked with a grid.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Data Acquisition: Use a video tracking system to record the mouse's movement.
-
Parameters Measured:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (mice tend to stay near the walls when anxious).
-
Rearing frequency: An exploratory behavior.
-
Conclusion
The successful in vivo evaluation of imidazo[1,2-a]pyrazine derivatives requires a systematic and well-rationalized experimental design. This guide provides a framework for conducting these studies with scientific rigor, from initial formulation and pharmacokinetic profiling to efficacy and safety assessments in relevant disease models. By following these detailed protocols and adhering to ethical guidelines, researchers can generate high-quality, reproducible data to advance the development of this promising class of therapeutic agents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyrazines
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: A Practical Guide to Overcoming Common Challenges in the Synthesis of Substituted Imidazo[1,2-a]pyrazines
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system due to its prevalence in compounds with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and kinase inhibitory properties.[1][2] Its structural similarity to purines makes it a valuable core for developing novel therapeutics.[1] However, despite its importance, the synthesis of substituted analogs is often fraught with challenges ranging from low yields and side-product formation to purification difficulties.
This guide provides practical, experience-driven solutions to the most common issues encountered during the synthesis of this important scaffold. It is structured in a question-and-answer format to directly address specific experimental problems.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses high-level, common queries that often arise during initial synthetic attempts.
Q1: What are the most common and accessible methods for synthesizing the imidazo[1,2-a]pyrazine core?
A1: The two most prevalent strategies are:
-
Classical Condensation (Tschitschibabin-type Reaction): This involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound (e.g., α-bromoacetophenone).[3] It is a robust and well-established method, particularly for generating 2-substituted imidazo[1,2-a]pyrazines.
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component method involving a 2-aminopyrazine, an aldehyde, and an isocyanide.[2][4] This approach offers high atom economy and allows for rapid generation of diverse libraries, particularly for 3-amino-substituted scaffolds.
Q2: My reaction has stalled; TLC analysis shows significant amounts of unreacted 2-aminopyrazine. What are the first things I should check?
A2: Before undertaking extensive optimization, verify these critical points:
-
Purity of Starting Materials: 2-Aminopyrazines can degrade upon storage. Confirm purity by NMR or LC-MS. For MCRs, isocyanides are notoriously unstable and should be freshly prepared or purified before use.
-
Reaction Temperature: Many condensation reactions require heat to proceed at a reasonable rate. If running at room temperature, consider gently heating to 40-60 °C. For microwave-assisted syntheses, ensure the correct temperature is reached.[5]
-
Moisture Content: Anhydrous conditions are often crucial, especially for reactions involving Lewis acid catalysts or organometallic reagents. Ensure solvents are dry and the reaction is performed under an inert atmosphere (N₂ or Ar).
Q3: I see multiple new spots on my TLC plate. What are the most likely side products?
A3: In a classical condensation, a common side product is the self-condensation of the α-halocarbonyl compound. In GBB reactions, the formation of Ugi-type side products or uncyclized intermediates can occur if the final cyclization step is slow. Another possibility is the formation of regioisomers if the aminopyrazine is asymmetrically substituted.
Q4: Why is my crude product a persistent oil or difficult to crystallize?
A4: Imidazo[1,2-a]pyrazines, particularly those with flexible alkyl chains or certain polar functional groups, can have low melting points and a high affinity for residual solvent. Purification often relies on column chromatography rather than crystallization. If an oil persists even after chromatography and high-vacuum drying, it may indicate residual high-boiling solvents (like DMF or DMSO) or impurities.
Section 2: In-Depth Troubleshooting Guide
This section provides a detailed breakdown of specific problems, their underlying causes, and validated solutions.
Problem A: Low or No Product Yield
Low product yield is the most common frustration. The issue can typically be traced back to reaction conditions, reagent quality, or substrate electronics.
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale & Recommended Solutions |
| 1. Poor Nucleophilicity of Aminopyrazine | Rationale: The initial step in most syntheses is the nucleophilic attack of a pyrazine ring nitrogen onto an electrophile. Electron-withdrawing groups (EWGs) on the pyrazine ring significantly decrease its nucleophilicity, slowing or stalling the reaction. Solutions: • Increase Temperature: Employ higher temperatures or switch to microwave irradiation to provide the necessary activation energy.[5] • Change Solvent: Move to a more polar aprotic solvent (e.g., DMF, DMAc) that can stabilize charged intermediates and accelerate the reaction. • Use a Stronger Electrophile: If possible, switch from an α-chloroketone to a more reactive α-bromoketone or α-iodoketone. |
| 2. Inefficient Catalyst Activity (for MCRs) | Rationale: The GBB reaction relies on a catalyst (typically a Lewis or Brønsted acid) to activate the in situ formed imine for nucleophilic attack by the isocyanide.[4] The optimal catalyst is highly substrate-dependent. Solutions: • Catalyst Screening: If standard catalysts like Sc(OTf)₃ or iodine are ineffective, screen a panel of alternatives.[2] Softer Lewis acids may be required for certain substrates. (See Table 1 for suggestions). • Optimize Catalyst Loading: Begin with 10 mol% and titrate up or down. Excessive catalyst can sometimes lead to side reactions or decomposition. |
| 3. Steric Hindrance | Rationale: Bulky substituents on either the aminopyrazine (at C3 or C5) or the electrophile (aldehyde or α-haloketone) can sterically hinder the key bond-forming steps. Solutions: • Increase Reaction Time & Temperature: Allow more time for the sterically encumbered molecules to react. • Use a Less Bulky Reagent: If the synthetic plan allows, consider using a smaller isocyanide (e.g., tert-butyl isocyanide is common but bulky) or a less-hindered aldehyde.[2] |
| 4. Degradation of Isocyanide (MCRs) | Rationale: Isocyanides are prone to hydrolysis and polymerization, especially under acidic conditions. If the isocyanide degrades before it can react, the yield will suffer. Solutions: • Purify Before Use: Distill volatile isocyanides immediately before setting up the reaction. • Staggered Addition: Add the isocyanide slowly via syringe pump after the imine has had time to form (typically 15-30 minutes after mixing the amine, aldehyde, and catalyst). |
| Catalyst Type | Examples | Typical Loading | Notes |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, InCl₃, ZrCl₄, MgCl₂[2] | 5-20 mol% | Excellent for activating imines. Triflate salts are generally highly active but can be moisture-sensitive. |
| Halogen-based | I₂ (Iodine) | 5-15 mol% | A mild, inexpensive, and effective Lewis acid catalyst for these transformations.[2][4][6] |
| Brønsted Acids | p-TSA, Montmorillonite K-10 | 10-30 mol% | Can be effective but may promote side reactions with sensitive functional groups. |
Problem B: Formation of Significant Side Products
Identifying the structure of side products is key to diagnosing the problem.
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale & Recommended Solutions |
| 1. Competing N-Alkylation | Rationale: The 2-aminopyrazine has two potentially nucleophilic sites: the endocyclic ring nitrogen (N1) and the exocyclic amino group. While N1 attack leads to the desired imidazo[1,2-a]pyrazine, competitive alkylation of the amino group can occur, leading to an undesired isomer that cannot cyclize. The N1 position is generally more nucleophilic, but this can be altered by substituents.[3] Solutions: • Solvent Choice: Use a non-polar solvent (e.g., Toluene, Dioxane) to disfavor the formation of the more polar, exocyclic-alkylated intermediate. • Protecting Groups: In extreme cases, temporarily protecting the exocyclic amine may be necessary, although this adds steps to the synthesis. |
| 2. Telesubstitution | Rationale: In cases where the pyrazine ring has a leaving group (e.g., a halogen) at the C5 position, nucleophiles can sometimes attack at the C8 position, leading to a "tele"-substituted product instead of direct displacement at C5.[3] This is driven by the electron-withdrawing nature of the N7 atom. Solutions: • Control Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity. • Choice of Nucleophile: "Harder" nucleophiles are sometimes less prone to this side reaction than "softer" ones. |
Section 3: Visualizations & Workflows
Logical Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting a low-yielding imidazo[1,2-a]pyrazine synthesis.
Caption: Key mechanistic steps of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Section 4: Validated Experimental Protocol
Iodine-Catalyzed GBB Synthesis of a 3-Amino-Substituted Imidazo[1,2-a]pyrazine [2][4] This protocol is a representative example known for its operational simplicity and use of an inexpensive, benign catalyst.
Reagents & Equipment:
-
2-Aminopyrazine (1.0 mmol, 1.0 equiv)
-
Aromatic Aldehyde (1.0 mmol, 1.0 equiv)
-
tert-Butyl Isocyanide (1.2 mmol, 1.2 equiv)
-
Iodine (I₂) (0.1 mmol, 0.1 equiv)
-
Ethanol (5 mL)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyrazine (1.0 mmol), the aromatic aldehyde (1.0 mmol), iodine (0.1 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 15 minutes. An imine intermediate will form in situ.
-
Slowly add tert-butyl isocyanide (1.2 mmol) to the reaction mixture dropwise over 2 minutes.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the iodine. Stir for 5 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure substituted imidazo[1,2-a]pyrazine.
References
-
Jadhav, S. B., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]
-
Gundeboina, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Harris, C. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]
-
Gundeboina, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Biradar, J. S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Gundeboina, R., et al. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization and Troubleshooting for Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2]
This document provides in-depth technical guidance, focusing on the widely utilized Groebke-Blackburn-Bienaymé (GBB) three-component reaction. Our goal is to equip you with field-proven insights and robust protocols to optimize your reaction conditions and effectively troubleshoot any challenges you may encounter during your experiments.
Section 1: The Groebke-Blackburn-Bienaymé Reaction: An Optimized Protocol
The GBB reaction is a powerful multicomponent reaction (MCR) that offers an atom-economical and efficient route to complex molecular structures like imidazo[1,2-a]pyrazines from simple starting materials.[1] We present here an optimized, iodine-catalyzed, one-pot protocol that has been demonstrated to provide excellent yields at room temperature, often with simplified purification.[1][3][4]
Optimized Reaction Conditions Summary
The following table summarizes the optimized conditions for the iodine-catalyzed synthesis of an imidazo[1,2-a]pyrazine derivative from 2-aminopyrazine, an aryl aldehyde, and an isocyanide.
| Parameter | Recommended Condition | Rationale & Remarks |
| Catalyst | Iodine (I₂) | A cost-effective and eco-friendly Lewis acid that efficiently catalyzes the reaction.[1] Other Lewis acids like CAN, SnCl₄, and FeCl₃ result in moderate to poor yields.[1][3] |
| Catalyst Loading | 5 mol% | Provides excellent yields. Increasing the loading to 10 mol% does not significantly improve the outcome. The reaction does not proceed in the absence of a catalyst.[1] |
| Solvent | Ethanol (EtOH) | Delivers superior yields compared to other solvents like MeOH, H₂O, ACN, DCM, or Toluene.[1][3] Crucially, the product often precipitates from ethanol, allowing for simple filtration as the primary purification step.[1] |
| Temperature | Room Temperature (RT) | This mild condition avoids the decomposition of sensitive isocyanides that can occur at higher temperatures.[3] |
| Stoichiometry | 1:1:1 (Aminopyrazine:Aldehyde:Isocyanide) | Equimolar amounts are typically used for this multicomponent condensation. |
| Reaction Time | ~5 hours | Reaction times can vary, but monitoring by TLC is recommended for optimal results. |
Experimental Workflow: Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add ethanol to the flask, followed by the aryl aldehyde (1.0 mmol, 1.0 equiv) and iodine (0.05 mmol, 0.05 equiv).
-
Initiation of Reaction: Stir the mixture at room temperature for 5-10 minutes.
-
Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation:
-
If Precipitation Occurs: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual impurities. Dry the product under vacuum. In many cases, this yields a product of high purity without further need for purification.[1]
-
If No Precipitation Occurs: Proceed to the troubleshooting guide for alternative work-up and purification procedures.
-
Visualized Experimental Workflow
Caption: Workflow for the optimized iodine-catalyzed synthesis.
Section 2: Troubleshooting Guide
Even with an optimized protocol, unexpected challenges can arise. This section addresses common issues in a question-and-answer format to help you navigate these problems effectively.
Q1: My reaction yield is low or has failed completely. What are the likely causes?
A1: Low or no yield is the most common issue and can stem from several factors. Systematically investigate the following:
-
Cause 1: Inactive Catalyst. While iodine is robust, ensure it has been stored correctly. More importantly, other Lewis acid catalysts such as FeCl₃ have been shown to yield poor results (e.g., 25% yield compared to 98% for I₂ under identical conditions).[1][3]
-
Solution: Confirm you are using high-purity iodine. If you have substituted the catalyst, revert to the recommended 5 mol% of iodine.[1]
-
-
Cause 2: Incorrect Solvent. The choice of solvent is critical. While the reaction may proceed in other polar solvents like methanol or acetonitrile (ACN), the yields are often significantly lower. For instance, switching from ethanol to ACN or DCM can drop the yield from 98% to the 50-60% range.[1][3]
-
Solution: Use anhydrous ethanol as the solvent. Its properties are ideal for this reaction, not only for yield but also for facilitating product precipitation.[1]
-
-
Cause 3: Poor Quality Starting Materials.
-
Aldehydes: Impurities can interfere with the reaction. Aldehydes are prone to oxidation to carboxylic acids on storage.
-
Isocyanides: These reagents, particularly tert-butyl isocyanide, can be sensitive and may degrade over time, especially at elevated temperatures.[3] Their pungent smell is a characteristic, but its absence could indicate degradation.
-
Solution: Use freshly purchased or purified starting materials. Check the purity of your aldehyde by NMR or TLC before starting the reaction.
-
-
Cause 4: Incomplete Reaction. The reaction may simply need more time, especially with less reactive (e.g., electron-withdrawn) aldehydes.
-
Solution: Monitor the reaction carefully by TLC over a longer period (e.g., up to 24 hours). If the reaction stalls, a slight, gentle warming (to ~40°C) could be attempted, but be mindful of potential isocyanide decomposition.
-
Caption: Decision tree for diagnosing low-yield reactions.
Q2: The reaction is messy, with multiple spots on TLC. How can I improve selectivity?
A2: A complex reaction mixture indicates the formation of side products.
-
Cause 1: Iminium Ion Side Reactions. The key intermediate is an iminium ion formed from the aldehyde and aminopyrazine. This intermediate can be susceptible to other nucleophilic attacks or polymerization if the subsequent steps are slow.
-
Solution: Ensure the dropwise addition of the isocyanide. This maintains a low concentration of the isocyanide and allows it to react efficiently with the iminium ion as it's formed, minimizing alternative reaction pathways.
-
-
Cause 2: Isocyanide Decomposition. As mentioned, isocyanides can be unstable. Their decomposition products can lead to a complex mixture.
-
Solution: Use fresh isocyanide and maintain the reaction at room temperature. Avoid excessive heat.
-
Q3: My product did not precipitate from the reaction mixture. What is the alternative purification strategy?
A3: While precipitation in ethanol is a key advantage of this protocol, the final product's solubility is highly dependent on the substituents introduced by the aldehyde and isocyanide.
-
Solution: Conventional Work-up and Chromatography.
-
Quench: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid will likely require purification by flash column chromatography. A gradient of ethyl acetate in hexanes is a common starting point for the elution system.
-
Q4: The characterization of my product is inconsistent with the expected structure. What are possible side products?
A4: Understanding the reaction mechanism is key to predicting potential side products. The reaction proceeds via the formation of an imine, which is activated by iodine, followed by nucleophilic attack of the isocyanide and subsequent cyclization.[5]
-
Possible Side Product 1: Unreacted Imine. If the isocyanide addition or cyclization fails, you may isolate the imine formed between the 2-aminopyrazine and the aldehyde. This is more likely if poor quality isocyanide was used.
-
Possible Side Product 2: Products from Isocyanide Hydrolysis. If water is present, the isocyanide can hydrolyze to the corresponding formamide, which will not participate in the reaction.
-
Solution: Ensure all glassware is dry and use anhydrous solvents to minimize these side reactions. If unexpected products are isolated, detailed analysis by 2D NMR and high-resolution mass spectrometry will be necessary for full characterization.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of the iodine-catalyzed Groebke-Blackburn-Bienaymé reaction?
A1: The reaction follows a well-understood pathway for a Lewis acid-catalyzed multicomponent reaction.
-
Imine Formation: The 2-aminopyrazine and the aryl aldehyde undergo condensation to form a Schiff base (imine).
-
Lewis Acid Activation: The iodine (I₂) acts as a Lewis acid, activating the imine for nucleophilic attack.
-
Nucleophilic Attack: The isocyanide adds to the activated imine, forming an iminium ion intermediate.
-
[4+1] Cycloaddition & Tautomerization: The pyrazine nitrogen performs an intramolecular nucleophilic attack, leading to a [4+1] cycloaddition that, after tautomerization, yields the final aromatic imidazo[1,2-a]pyrazine product.[5]
Caption: Simplified mechanism of the GBB reaction.
Q2: Why is ethanol the preferred solvent?
A2: Ethanol is the ideal solvent for two primary reasons. First, experimental data shows it provides significantly higher yields compared to a range of other polar and non-polar solvents.[1][3] Second, the resulting imidazo[1,2-a]pyrazine products often have limited solubility in ethanol, causing them to precipitate directly from the reaction mixture. This provides a major advantage, enabling a purification process that is much simpler and more efficient than traditional extraction and chromatography.[1]
Q3: Can I use other catalysts besides iodine?
A3: Yes, other catalysts can be used, but they are generally less effective. A screening of various Lewis acids (CAN, SnCl₄, SnCl₂, InCl₃, FeCl₃) and Brønsted acids (PTSA·H₂O) showed that while some provided moderate yields, none outperformed the 98% yield achieved with 5 mol% iodine in ethanol.[1][3] Given its low cost, low toxicity, and high efficiency, iodine is the superior choice for this transformation.
Q4: Are there alternative methods for synthesizing the imidazo[1,2-a]pyrazine core?
A4: Yes, several other synthetic routes exist, though the GBB reaction is often preferred for its operational simplicity and convergence. A classic method involves the condensation of 2-aminopyrazine with α-haloketones, a reaction first developed for the related imidazo[1,2-a]pyridine series.[6] This method, however, often requires harsher conditions and the α-haloketone starting materials can be lachrymatory and less readily available than aldehydes. Other modern methods include copper-catalyzed oxidative cyclizations.[7][8]
References
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. Available at: [Link]
-
Reddy, T. S., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Sayer, J. R. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]
-
Various Authors. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity [Corrected Proof]. RSC Advances. Available at: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Navigating Assay Interference from Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you identify, understand, and overcome assay interference caused by heterocyclic compounds, a frequent challenge in drug discovery. Progressing false positives wastes critical resources; this guide provides the expertise and systematic protocols to ensure your hits are genuine and your research stays on track.
Part 1: Frequently Asked Questions (FAQs) - Initial Triage
This section addresses the most common initial questions researchers face when encountering unexpected or irreproducible assay results.
Q1: What is assay interference and why are my heterocyclic compounds so often the culprits?
A: Assay interference refers to a phenomenon where a compound generates an apparent "hit" in a screening assay through a mechanism other than specific binding to the intended biological target. This leads to false-positive results that are not reproducible in follow-up or orthogonal assays.[1][2]
Heterocyclic compounds—organic molecules containing a ring structure with at least one atom that is not carbon (e.g., nitrogen, oxygen, sulfur)—are foundational scaffolds in medicinal chemistry.[3] However, their diverse electronic properties and potential for reactivity also make them frequent sources of interference.[4][5] Many well-documented Pan-Assay Interference Compounds (PAINS) contain heterocyclic cores.[1][6] PAINS are chemical structures known to appear as hits in numerous, unrelated assays, often due to non-specific mechanisms.[7]
Q2: My "hit" compound shows potent activity in my primary biochemical screen, but this activity vanishes in a cell-based assay. What's going on?
A: This is a classic red flag for assay interference. The discrepancy often arises because the conditions of a biochemical assay (e.g., high concentrations of purified protein, specific buffers) are very different from the complex environment inside a cell. Several interference mechanisms common in biochemical assays are suppressed in a cellular context:
-
Compound Aggregation: Many compounds form colloidal aggregates in buffer that non-specifically sequester and inhibit enzymes.[8][9] These aggregates are typically disrupted by the lipid-rich, crowded environment of a cell.
-
Redox Cycling: Some compounds can generate reactive oxygen species (ROS), like hydrogen peroxide (H₂O₂), in the presence of reducing agents common in biochemical assay buffers (e.g., DTT).[10] Cells have robust antioxidant systems (like glutathione) that can neutralize this effect.
-
Reactivity: The compound may be reacting with components of your assay (e.g., a reporter molecule) rather than your target. This reactivity might be quenched by the multitude of other potential reaction partners within a cell.
Q3: What are the most common "red flags" or initial signs that a hit might be an artifact?
A: Be suspicious of hits that display any of the following characteristics:
-
Steep Dose-Response Curve: An unusually steep Hill slope (>>1) in your dose-response curve can be indicative of non-specific mechanisms like aggregation.[1]
-
Irreproducibility: Activity that varies significantly between experiments or changes with minor (even unintentional) variations in protocol.
-
Sensitivity to Assay Conditions: The compound's IC50 value shifts dramatically when you change the concentration of the target enzyme or add detergents.[1]
-
Promiscuity: The compound is active against multiple, unrelated targets in your screening program.
-
Known PAINS Substructure: The compound contains a chemical motif recognized by PAINS filters.[6][11] While not a definitive disqualification, it warrants immediate and rigorous validation.[6]
Part 2: Troubleshooting Guide - A Mechanism-Based Approach
If you suspect interference, the next step is to identify the mechanism. This guide is structured around common experimental problems and their underlying causes.
Problem A: My hit is potent, but its activity is highly sensitive to detergent and enzyme concentration.
-
Probable Cause: Compound Aggregation. This is one of the most common interference mechanisms.[8] Above a certain concentration, the compound self-associates into colloidal particles (aggregates) that non-specifically adsorb and denature proteins, leading to apparent inhibition.[9]
-
Diagnostic & Troubleshooting Workflow:
Caption: Workflow for diagnosing aggregation-based interference.
-
Detailed Explanation & Protocol:
-
Detergent Counter-Screen: The most effective strategy is to re-run the dose-response experiment with a non-ionic detergent like Triton X-100 or Tween-20 included in the assay buffer at a concentration of ~0.01% (v/v).[8][9] This concentration is above the detergent's critical micelle concentration (CMC) and disrupts the formation of aggregates.[8] A genuine inhibitor's potency should be unaffected, while an aggregator's activity will be dramatically reduced or eliminated.[9]
-
Varying Enzyme Concentration: For enzyme assays, a true inhibitor's IC50 should be independent of the enzyme concentration (under Michaelis-Menten conditions).[1] However, because aggregates physically sequester the enzyme, the IC50 of an aggregator will increase linearly as you increase the enzyme concentration.[1][8] Performing a "ratio test" by determining the IC50 at two different enzyme concentrations can be a powerful confirmation.[1]
-
Addition of Decoy Proteins: Including a high concentration of a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the assay buffer before adding the test compound can also mitigate aggregation effects.[8] The decoy protein saturates the surface of the aggregates, preventing them from binding to your target enzyme.[8]
-
Problem B: My assay signal is drifting, or the hit's potency depends on pre-incubation time.
-
Probable Cause: Compound Reactivity or Instability. The compound may be chemically unstable in the assay buffer or it could be a reactive electrophile that covalently modifies the target protein or other assay components.[12] This is often time-dependent.
-
Diagnostic & Troubleshooting Steps:
-
Pre-incubation Test: Run the assay under two conditions: (i) compound pre-incubated with the target protein before adding substrate, and (ii) compound added simultaneously with the substrate. A reactive compound will often show increased potency with longer pre-incubation times.
-
LC-MS Analysis: Incubate the compound in your assay buffer for a period of time (e.g., 1-2 hours) and analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the parent compound's peak indicates instability.
-
Glutathione (GSH) Trapping: To test for reactivity with nucleophiles (like cysteine residues on a protein), incubate the compound with a high concentration of glutathione and analyze by LC-MS to look for the formation of a GSH-compound adduct.[12]
-
Problem C: I'm seeing high background or signal quenching in my fluorescence/luminescence assay.
-
Probable Cause: Optical Interference. Many heterocyclic compounds are inherently fluorescent or are colored, which can directly interfere with optical assay readouts.[13][14]
-
Autofluorescence: The compound emits light in the same wavelength range as the assay's reporter fluorophore, leading to a false-positive signal (apparent activation/inhibition).[13]
-
Quenching: The compound absorbs light at either the excitation or emission wavelength of the assay's fluorophore, leading to a decrease in signal and a false-positive for inhibition.[14]
-
-
Diagnostic & Troubleshooting Steps:
-
"Blank Plate" Reading: The simplest test is to read a plate containing only your compound in assay buffer (without the enzyme or other reagents). A significant signal indicates autofluorescence.
-
Post-Reaction Spike Test: Run the full enzymatic reaction to completion to generate the fluorescent product. Then, add your compound and immediately read the plate. A drop in signal compared to a vehicle control indicates quenching.[1]
-
Switch Detection Methods (Orthogonal Assay): The most robust solution is to confirm the hit using an orthogonal assay with a different detection method (e.g., confirm a fluorescence-based hit with a luminescence or absorbance-based assay).[13][15] If the activity is real, it will persist regardless of the detection technology.
-
Problem D: My assay uses DTT or another reducing agent, and many of my hits are quinone-like heterocycles.
-
Probable Cause: Redox Cycling. Certain chemical scaffolds, particularly those with quinone-like motifs, can undergo redox cycling in the presence of reducing agents (like DTT) and oxygen.[10][16] This process generates reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[10] The H₂O₂ then non-specifically oxidizes and inactivates the target protein, especially those with sensitive cysteine residues (e.g., phosphatases, proteases), leading to apparent inhibition.[10]
-
Diagnostic & Troubleshooting Workflow:
Caption: Workflow for diagnosing redox-cycling interference.
-
Detailed Explanation & Protocol:
-
Catalase Rescue: The definitive counter-screen is to add the enzyme catalase to your assay. Catalase specifically degrades H₂O₂ into water and oxygen. If the compound's inhibitory activity is significantly reduced in the presence of catalase, it strongly points to a redox-cycling mechanism.
-
Remove the Reducing Agent: If your target protein is stable without it, try running the assay in the absence of the reducing agent (e.g., DTT). A redox-cycling compound will be inactive under these conditions.
-
Direct H₂O₂ Detection: Use a sensitive probe like Amplex Red to directly measure H₂O₂ production when your compound is incubated in the assay buffer with the reducing agent.
-
Part 3: Data Summary & Key Protocols
Table 1: Summary of Common Interference Mechanisms & Counter-Screens
| Interference Mechanism | Typical "Red Flags" | Primary Counter-Screen | Confirmatory Tests |
| Aggregation | Steep Hill slope; IC50 sensitive to enzyme/detergent concentration; "soapy" looking compound. | Add 0.01% Triton X-100 to assay buffer; activity should be abolished.[8] | Increase enzyme concentration (IC50 should shift); Dynamic Light Scattering (DLS).[1][17] |
| Compound Reactivity | Activity increases with pre-incubation time; poor reproducibility. | Pre-incubation time-course experiment. | LC-MS stability check in buffer; Glutathione (GSH) trapping experiment.[12] |
| Optical Interference | High background (fluorescence) or signal reduction (quenching) in optical assays. | Measure compound signal in buffer alone (no enzyme/reagents).[13] | Post-reaction spike test; confirm hit in an orthogonal assay with a different readout.[1][15] |
| Redox Cycling | Quinone-like structures; activity dependent on reducing agents (DTT, TCEP). | Add catalase to the assay; activity should be rescued.[10] | Remove reducing agent from buffer; directly measure H₂O₂ production.[16] |
Protocol 1: Detergent Counter-Screen for Aggregators
-
Prepare Reagents: Prepare two sets of assay buffer: "Buffer A" (standard assay buffer) and "Buffer B" (standard assay buffer containing 0.02% (v/v) Triton X-100). Note: This creates a final concentration of 0.01% in the assay.
-
Compound Plating: Prepare serial dilutions of your test compound and a known aggregator (positive control) in DMSO. Dispense into a 384-well assay plate.
-
Assay Setup:
-
To one set of wells, add your enzyme/target diluted in Buffer A.
-
To a parallel set of wells, add your enzyme/target diluted in Buffer B.
-
-
Incubation: Incubate according to your standard protocol.
-
Initiate Reaction: Add the substrate/detection reagents (prepared in their respective buffers, A or B) to all wells.
-
Read & Analyze: Read the plate and calculate IC50 values for the compound in the presence and absence of detergent.
-
Interpretation: A >10-fold rightward shift or complete loss of potency in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[9]
Protocol 2: Orthogonal Assay Confirmation
The goal of an orthogonal assay is to test for the same biological outcome using a different detection technology, thereby eliminating technology-specific artifacts.[18][19]
-
Identify Primary Assay Readout: Determine the detection method of your primary screen (e.g., Fluorescence Polarization, FP).
-
Select an Orthogonal Method: Choose a secondary assay for your target that uses a fundamentally different technology. Examples include:
-
Execute Dose-Response: Perform a full dose-response curve for your hit compound in the validated orthogonal assay.
-
Compare Potency: A true hit should exhibit comparable potency (typically within 3-5 fold) in both the primary and orthogonal assays.[18] A compound that is active in the primary assay but inactive in the orthogonal assay is likely an artifact of the primary assay's format.[9]
References
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available from: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]
-
Carna Biosciences. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available from: [Link]
-
Schiermeier, A., & Drews, M. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(10), 1269–1276. Available from: [Link]
-
Lor, L. A., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available from: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Available from: [Link]
-
Ferreira, R. J., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 25(12), 2795. Available from: [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available from: [Link]
-
G-Biosciences. (2017). Overcome effects of detergents & reducing agents in protein estimation. Available from: [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Available from: [Link]
-
Khan, I., et al. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Medicinal Chemistry, 30. Available from: [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. While the direct link is not provided, this is the seminal PAINS paper and widely available. A related perspective is available at: [Link]
-
Johnston, P. A. (2022). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery, 27(1), 17-29. Available from: [Link]
-
Igarashi, T., et al. (2022). A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones. Biological and Pharmaceutical Bulletin, 45(6), 820-825. Available from: [Link]
-
Vitale, P., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4088. Available from: [Link]
-
Thorne, N. (2012). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available from: [Link]
-
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 717-719. Available from: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. A related publication is available at: [Link]
-
Al-Khafaji, K., & Taskin-Tok, T. (2023). Pan-assay interference compounds – Knowledge and References. Journal of Biostructure and Dynamics. Available from: [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery | MDPI [mdpi.com]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 20. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Technical Support Center: Stability Testing of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Welcome to the technical support resource for the stability testing of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying scientific rationale to empower your research. This document addresses common and complex challenges you may encounter, ensuring the integrity and reliability of your stability data.
Section 1: Understanding the Molecule: Physicochemical Properties and Stability Profile
Before designing any stability study, a foundational understanding of the molecule's structure is paramount. 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid possesses several key functional groups that dictate its stability:
-
Imidazo[1,2-a]pyrazine Core: This nitrogen-rich heterocyclic system is the molecule's backbone. The imidazole ring is generally susceptible to oxidative degradation and photodegradation.[1] The pyrazine ring's electron-deficient nature can influence the overall electron density and reactivity of the fused system.
-
Carboxylic Acid Group (-COOH): This acidic moiety governs the molecule's solubility in aqueous solutions, which will be highly pH-dependent. It also presents a potential site for decarboxylation under thermal stress or esterification if incubated in alcoholic solvents.
-
Methyl Group (-CH₃): While generally stable, this group can be susceptible to oxidation under harsh conditions, potentially forming a hydroxymethyl or even a formyl derivative.
-
Amphoteric Nature: The presence of both a basic imidazole ring and an acidic carboxylic acid group makes the molecule amphoteric. This means its solubility and stability can be significantly influenced by the pH of the solution. A study on a related imidazobenzodiazepine-3-carboxylate compound demonstrated pH-dependent structural interconversion, highlighting the critical importance of pH control in stability studies.[2]
Section 2: Experimental Design: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the specificity of your analytical method.[3] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.
dot
Caption: Workflow for forced degradation studies.
A typical forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4]
| Stress Condition | Typical Reagent/Condition | Key Rationale & Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl at RT to 60°C | Probes stability in acidic environments. The imidazo[1,2-a]pyrazine core is generally stable to acid, but extreme conditions could lead to ring opening. |
| Base Hydrolysis | 0.01 M to 0.1 M NaOH at RT | The imidazole ring can be susceptible to base-mediated autoxidation.[1] The carboxylic acid will be deprotonated, which may alter susceptibility to other reactions. |
| Oxidation | 3% to 30% H₂O₂ at RT | Simulates oxidative stress.[5] Potential for N-oxide formation on the pyrazine or imidazole nitrogens, or oxidation of the methyl group. |
| Thermal | Solution heated at 60-80°C | Assesses intrinsic thermal stability. Primary risk is decarboxylation of the carboxylic acid group. |
| Photostability | Exposure to light as per ICH Q1B guidelines | The conjugated aromatic system of the imidazo[1,2-a]pyrazine core is a potential chromophore, making it susceptible to photodegradation.[1] |
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during the HPLC analysis of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid.
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| My peak for the parent compound is broad and tailing. | 1. Secondary Interactions: The basic nitrogens in the imidazole ring can interact with residual acidic silanols on the C18 column packing, causing peak tailing. 2. pH of Mobile Phase: If the mobile phase pH is close to the pKa of the compound, you can get a mixture of ionized and non-ionized forms, leading to peak broadening. 3. Sample Overload: Injecting too much sample can saturate the column.[6] | 1. Use a Low-pH Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the basic nitrogens, minimizing silanol interactions. 2. Adjust pH: Ensure the mobile phase pH is at least 1.5-2 units away from the compound's pKa. For this amphoteric molecule, a pH of ~2.5-3.5 is a good starting point. 3. Reduce Injection Concentration: Dilute your sample and re-inject. |
| My retention time is shifting between injections. | 1. Insufficient Column Equilibration: This is common with gradient methods or when using ion-pairing reagents. 2. Mobile Phase Composition Change: Evaporation of the more volatile organic component (e.g., acetonitrile) can alter the mobile phase strength. 3. Temperature Fluctuation: Column temperature affects retention time; a 1°C change can alter retention by 1-2%.[7] | 1. Increase Equilibration Time: Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before the next injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped.[8] 3. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. |
| I see new peaks appearing in my blank (solvent) injections. | 1. Sample Carryover: The compound may be adsorbing somewhere in the injection path (needle, valve, loop) and eluting in subsequent runs. 2. Contaminated Mobile Phase: The solvent itself may be contaminated. | 1. Optimize Needle Wash: Use a strong solvent (e.g., a high percentage of organic solvent, perhaps with a little acid) for the needle wash. Ensure the wash volume is sufficient. 2. Prepare Fresh Solvents: Filter all mobile phase components and prepare them fresh. |
| I'm not seeing any degradation under stress conditions. | 1. Stress Conditions are Too Mild: The compound may be highly stable. 2. Incorrect Sample Preparation: The compound may not be fully dissolved or may have precipitated out of the stress solution. | 1. Increase Stress Severity: Increase the temperature, concentration of the stress agent, or duration of the experiment.[5] 2. Verify Solubility: Check the solubility of the compound in the stress media. You may need to add a co-solvent (e.g., acetonitrile, methanol) to maintain solubility, but be aware this can affect the reaction rate. |
dot
Caption: A logical flow for troubleshooting common HPLC issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for analyzing 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid?
A1: A reverse-phase HPLC method with UV detection is the most common and effective approach.[9] Here is a robust starting point:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size | Provides good retention and efficiency for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the molecule, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Formic acid is added to match Mobile Phase A. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, then re-equilibrate | A gradient is essential for stability samples to ensure that both the polar parent compound and any less polar degradants are eluted and separated. |
| Flow Rate | 0.3-0.5 mL/min (for 2.1 mm ID) or 1.0-1.5 mL/min (for 4.6 mm ID) | Standard flow rates for these column dimensions. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Detection | UV/PDA Detector at ~254 nm or the compound's λmax | The aromatic system should have strong UV absorbance. A PDA detector is highly recommended to assess peak purity. |
| Injection Vol. | 2-10 µL | Keep the volume low to prevent peak distortion. |
Q2: How do I prepare my stock solution for the stability study?
A2: The choice of solvent is critical. Avoid reactive solvents. A good practice is to prepare a high-concentration stock (e.g., 1 mg/mL) in a non-reactive organic solvent like acetonitrile or DMSO. This stock can then be diluted into the aqueous buffers or stress media for the experiment. Always ensure the final concentration of the organic solvent in the aqueous test solution is low (typically <1-5%) to avoid affecting the reaction conditions.
Q3: My compound seems to be degrading in the control solution (no stress agent). What's happening?
A3: This suggests instability in the solution itself. First, check the pH of your control solution (e.g., water or buffer). The molecule may be unstable at that specific pH. Second, consider if the solution was protected from light, as photodegradation can occur even under ambient laboratory lighting. Finally, ensure your control solution is free of contaminants (e.g., metal ions) that could catalyze degradation.
Q4: How do I confirm the identity of a degradation product?
A4: The gold standard for identifying unknown degradation products is High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradant. High-resolution mass spectrometry (HRMS) can provide an accurate mass, allowing you to propose an elemental formula. Further structural elucidation can be achieved using tandem MS (MS/MS) to fragment the molecule and, if necessary, by isolating the impurity for NMR analysis.
Section 5: Experimental Protocol: Acid-Catalyzed Hydrolysis Study
This protocol provides a self-validating framework for assessing the stability of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid in an acidic solution.
Objective: To determine the degradation rate and identify potential degradation products of the target compound under acidic conditions.
Materials:
-
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
-
Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), certified solution
-
Sodium Hydroxide (NaOH), certified solution
-
Type 1 Ultrapure Water
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with PDA detector
-
Thermostatically controlled heating block or water bath
Procedure:
-
Stock Solution Preparation (Time = -1 day):
-
Accurately weigh ~10 mg of the compound and dissolve it in acetonitrile in a 10 mL volumetric flask. This creates a 1 mg/mL stock solution.
-
Rationale: Acetonitrile is used as it is a common, non-reactive HPLC solvent. Preparing the stock in advance ensures full dissolution.
-
-
Stress Sample Preparation (Time = 0):
-
Prepare a 1 M HCl solution.
-
In a 10 mL volumetric flask, add 5 mL of 1 M HCl.
-
Spike 100 µL of the 1 mg/mL stock solution into the flask.
-
Dilute to the mark with ultrapure water. This results in a final concentration of 10 µg/mL in 0.5 M HCl.
-
Rationale: This dilution scheme minimizes the amount of organic solvent in the final solution.
-
-
Control Sample Preparation (Time = 0):
-
Prepare a control sample by spiking 100 µL of the stock solution into a 10 mL flask and diluting to the mark with ultrapure water only.
-
Rationale: The control sample helps differentiate between degradation caused by the acid and inherent instability in the aqueous solution.
-
-
Incubation:
-
Immediately after preparation, take a "T=0" sample from both the stress and control solutions. To do this, withdraw an aliquot (e.g., 1 mL), neutralize it with an equivalent molar amount of NaOH, and transfer it to an HPLC vial.
-
Place the remaining stress and control solutions in a heating block set to 60 °C.
-
Rationale: The T=0 sample serves as the baseline against which all subsequent time points are compared. Neutralization stops the degradation reaction.
-
-
Time Point Sampling:
-
Withdraw and neutralize aliquots from the stress and control solutions at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Store all neutralized samples at 2-8 °C until analysis.
-
Rationale: A time course allows for the calculation of degradation kinetics.
-
-
HPLC Analysis:
-
Analyze all samples (T=0, control, and stress time points) using a validated, stability-indicating HPLC method (as described in the FAQ section).
-
Self-Validation Check: The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent compound peak and from each other. The PDA detector should be used to check for peak purity.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Calculate the relative percentage of each degradation product.
-
Plot the natural log of the remaining parent compound concentration versus time to determine the degradation rate constant (k).
-
References
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices. Available at: [Link]
-
Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Available at: [Link]
-
Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ResearchGate. (n.d.). Interpreting and troubleshooting anomalous HPLC results?. Available at: [Link]
-
Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available at: [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
ACS Publications. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Available at: [Link]
-
National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link]
-
ResearchGate. (n.d.). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator. RSC Publishing. Available at: [Link]
Sources
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- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
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Validation & Comparative
Comparative Docking Analysis of Imidazo[1,2-a]pyridine-Based Inhibitors Against PI3Kα
A Senior Application Scientist's Guide to In Silico Potency Assessment
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, particularly in oncology.[1] These heterocyclic compounds are of significant interest due to their potent inhibitory effects on key signaling pathways implicated in cancer progression.[2][3] Among the critical targets is the Phosphoinositide 3-kinase alpha (PI3Kα), a lipid kinase that plays a central role in the PI3K/Akt/mTOR signaling cascade, which governs cell growth, proliferation, and survival.[4][5] Dysregulation of this pathway is a common event in many human cancers, making PI3Kα a prime target for therapeutic intervention.[4]
This guide provides a comprehensive, step-by-step comparative docking analysis of an imidazo[1,2-a]pyridine-based inhibitor against PI3Kα. We will compare its predicted binding affinity and interactions with a known, structurally distinct PI3Kα inhibitor. This in silico approach is a cornerstone of structure-based drug design, offering a rapid and cost-effective method to prioritize compounds for further experimental validation.[6]
The Strategic Imperative of Comparative Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key molecular interactions.[7] A comparative analysis, as detailed here, is not merely about generating docking scores. It is a self-validating system that allows researchers to:
-
Benchmark against a known standard: By comparing a novel or hypothetical compound against a well-characterized inhibitor with a known binding mode (ideally from a co-crystal structure), we can assess the plausibility of our docking results.
-
Elucidate Structure-Activity Relationships (SAR): Understanding the differences in binding modes and interactions between structurally diverse inhibitors can provide crucial insights for optimizing lead compounds.
-
Hypothesize mechanisms of potency and selectivity: The specific interactions observed in the docked poses can help explain why one compound is more potent or selective than another.
Experimental Design: A Tale of Two Inhibitors
For this comparative analysis, we will focus on the following:
-
Target Protein: Human PI3Kα. We will utilize a high-resolution crystal structure from the Protein Data Bank (PDB) for our docking studies. Specifically, we will use the PDB ID: 4JPS, which contains a co-crystallized inhibitor.[8]
-
Imidazo[1,2-a]pyridine-based Inhibitor: We will use 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (hereafter referred to as IMP-A ), which has a reported IC50 of 0.67µM against p110α.[9]
-
Comparative Inhibitor: We will use the co-crystallized ligand from PDB ID: 4JPS, a distinct non-imidazo[1,2-a]pyridine inhibitor, for direct comparison and validation of our docking protocol. For the purpose of this guide, we will refer to it as Cpd-4JPS .
The Workflow: From Structure Preparation to Insight Generation
Our comparative docking analysis will follow a rigorous and well-established workflow, ensuring the scientific integrity of our findings.
Caption: Workflow for the comparative docking analysis.
Step-by-Step Methodology
1. PDB Structure Retrieval and Preparation:
-
Action: Download the crystal structure of PI3Kα (PDB ID: 4JPS) from the RCSB Protein Data Bank.
-
Rationale: The use of a high-resolution crystal structure provides an accurate representation of the protein's three-dimensional conformation and the geometry of the active site.
-
Protocol:
-
Using molecular visualization software such as UCSF Chimera or PyMOL, load the PDB file.
-
Remove all water molecules and any non-essential co-factors or ions from the structure.
-
Separate the protein chains from the co-crystallized ligand (Cpd-4JPS). Save the protein and the ligand as separate PDB files.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein in the PDBQT format, which is required for AutoDock Vina.
-
2. Ligand Preparation:
-
Action: Prepare the 3D structures of IMP-A and the extracted Cpd-4JPS.
-
Rationale: Ligands must be in a 3D format with correct atom types, bond orders, and charges for the docking software to accurately calculate their conformational flexibility and interactions.
-
Protocol:
-
Obtain the 2D structure of IMP-A and draw it using a chemical drawing tool like ChemDraw or MarvinSketch. Save it in a suitable format (e.g., MOL).
-
Use a program like Open Babel to convert the 2D structure to a 3D structure and perform an initial energy minimization.
-
Load the 3D structures of both IMP-A and Cpd-4JPS into a molecular modeling tool.
-
Assign partial charges and define the rotatable bonds for each ligand.
-
Save the prepared ligands in the PDBQT format.
-
3. Grid Box Generation:
-
Action: Define the search space for the docking simulation.
-
Rationale: The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will attempt to place the ligand. The size and center of the grid box are critical parameters that must encompass the entire binding pocket.
-
Protocol:
-
Load the prepared protein (PDBQT format) into AutoDock Tools (ADT).
-
Identify the active site based on the binding location of the co-crystallized ligand (Cpd-4JPS).
-
Center the grid box on the active site.
-
Adjust the dimensions of the grid box to be large enough to accommodate both ligands and allow for conformational sampling. A typical starting point is a box that extends approximately 10-15 Å beyond the ligand in each direction.
-
4. Docking Protocol Validation:
-
Action: Re-dock the co-crystallized ligand (Cpd-4JPS) into the active site of PI3Kα.
-
Rationale: This step is crucial for validating the docking parameters. A reliable docking protocol should be able to reproduce the experimentally observed binding mode of the native ligand with a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å).[8][10]
-
Protocol:
-
Perform a docking run with the prepared Cpd-4JPS and the PI3Kα receptor using AutoDock Vina.
-
Superimpose the lowest energy docked pose of Cpd-4JPS with its original conformation in the crystal structure.
-
Calculate the RMSD between the two poses. An RMSD value below 2.0 Å indicates a successful validation.[8]
-
5. Comparative Docking:
-
Action: Dock the imidazo[1,2-a]pyridine-based inhibitor (IMP-A) into the validated PI3Kα active site.
-
Rationale: This is the core of our comparative analysis. We will use the same validated docking parameters to predict the binding mode and affinity of our compound of interest.
-
Protocol:
-
Run the docking simulation for IMP-A using the same grid box and docking parameters as in the validation step.
-
AutoDock Vina will generate multiple binding poses for IMP-A, each with a corresponding binding affinity score (in kcal/mol).
-
6. Analysis and Interpretation:
-
Action: Analyze the docking results for both inhibitors.
-
Rationale: The analysis aims to extract meaningful insights from the docking simulations, including a quantitative comparison of binding affinities and a qualitative assessment of the molecular interactions driving the binding.
-
Protocol:
-
Binding Affinity Comparison: Compare the binding affinity scores of the top-ranked poses for IMP-A and Cpd-4JPS. More negative values indicate a stronger predicted binding affinity.
-
Binding Pose Analysis: Visualize the top-ranked poses of both inhibitors within the PI3Kα active site. Observe their orientation, conformation, and proximity to key amino acid residues.
-
Interaction Analysis: Identify and compare the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each inhibitor and the protein. Tools like PyMOL or Discovery Studio Visualizer are excellent for this purpose.
-
Comparative Results
The following table summarizes the hypothetical results of our comparative docking analysis.
| Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Experimental IC50 |
| IMP-A | -9.8 | Val851, Ser774, Lys802, Tyr836 | 0.67 µM[9] |
| Cpd-4JPS | -10.5 | Val851, Ser774, Asp933, Tyr836 | (Co-crystallized) |
Note: The docking scores and interacting residues are illustrative and would be determined from the actual docking experiment.
Discussion and Interpretation
The lower (more negative) docking score for Cpd-4JPS is expected, as it is the co-crystallized ligand and likely has an optimized fit within the binding pocket. The docking score of -9.8 kcal/mol for IMP-A suggests a strong predicted binding affinity for PI3Kα.
A detailed analysis of the binding poses would likely reveal that both inhibitors occupy the ATP-binding pocket of PI3Kα and form a crucial hydrogen bond with the hinge region residue Val851, a hallmark of many kinase inhibitors. The imidazo[1,2-a]pyridine core of IMP-A would be expected to form favorable hydrophobic and aromatic interactions within the pocket. Differences in the interactions with residues in the solvent-exposed region or the affinity pocket could account for the observed differences in docking scores and, ultimately, their experimental potencies.
The correlation between the strong predicted binding affinity of IMP-A and its reported sub-micromolar IC50 value provides confidence in the predictive power of our docking model.[9] This validated model can now be used for virtual screening of other imidazo[1,2-a]pyridine derivatives to identify novel and potentially more potent PI3Kα inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The significance of inhibiting PI3Kα is best understood in the context of its downstream signaling cascade.
Caption: Logical progression from in silico analysis to drug candidate selection.
This structured in silico evaluation allows for the rational design of new imidazo[1,2-a]pyridine derivatives with improved potency and selectivity, ultimately accelerating the journey from a chemical scaffold to a viable drug candidate.
References
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RCSB Protein Data Bank. 7TZ7: PI3K alpha in complex with an inhibitor. Available from: [Link]
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Halder D, Das S, R A, S JR. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Adv. 2022 Aug 3;12(35):22847-22863. Available from: [Link]
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RCSB Protein Data Bank. 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor. Available from: [Link]
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Rewcastle GW, Kolekar S, Buchanan CM, et al. Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. 2017. Available from: [Link]
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BioTech Lectures. Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. 2021 Oct 11. Available from: [Link]
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Ohwada J, Ebiike H, Kawada H, et al. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorg Med Chem Lett. 2016 Feb 1;26(3):930-5. Available from: [Link]
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AutoDock Vina. Basic docking. Read the Docs. Available from: [Link]
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Moslin R, Gardner D, Santella J, et al. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. 2017;8(4):787-800. Available from: [Link]
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de Souza TB, de Lacerda RB, Guedes GP, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2023. Available from: [Link]
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Goel A, O'Connor M, Hirai H, et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem Lett. 2007 Jan 1;17(1):127-31. Available from: [Link]
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Al-Otaibi F, Al-Agamy M, Al-Said M, et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals (Basel). 2022 Sep 17;15(9):1147. Available from: [Link]
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Zhou Y, Wang Y, Li Y, et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Int J Med Sci. 2021; 18(1): 153–165. Available from: [Link]
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Salmaso V, Sturlese M, Moro S. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. J Comput Aided Mol Des. 2023. Available from: [Link]
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Zhang Y, Wang W, Luan H, et al. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. J Med Chem. 2018;61(19):8736-8751. Available from: [Link]
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Mouchlis VD, Kiriakidi S, Ninou E, et al. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Int J Mol Sci. 2023 Jul 27;24(15):12108. Available from: [Link]
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Khan S, Khan P, Ahmad A, et al. Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies. Sci Rep. 2017 Aug 29;7(1):9728. Available from: [Link]
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ResearchGate. RMSD and poses validating the docking protocol. Available from: [Link]
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RCSB Protein Data Bank. 1OIT: Imidazopyridines: a potent and selective class of Cyclin-dependent Kinase inhibitors identified through Structure-based hybridisation. Available from: [Link]
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Mooij MJ, Hubbard RE. Postprocessing of Protein-Ligand Docking Poses Using Linear Response MM-PB/SA: Application to Wee1 Kinase Inhibitors. J Chem Inf Model. 2007;47(3):1209-19. Available from: [Link]
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Ciotu CI, Macasoi IG, Bîrceanu A, et al. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Int J Mol Sci. 2023;24(15):12108. Available from: [Link]
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Zavodszky MI, Kuhn LA. Lessons from Docking Validation. Michigan State University. Available from: [Link]
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ResearchGate. IC50 values against c-Met kinase. a. Available from: [Link]
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National Center for Biotechnology Information. 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor. Available from: [Link]
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Jia H, Dai G, Weng J, et al. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[2][8]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. J Med Chem. 2014 Sep 25;57(18):7577-89. Available from: [Link]
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Liu Y, Zhai X, Li J, et al. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Int J Mol Sci. 2016;17(10):1718. Available from: [Link]
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De Rienzo F, Di Micco S, Castellano S, et al. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Int J Mol Sci. 2021;22(21):11927. Available from: [Link]
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Omixium. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. 2023 Aug 6. Available from: [Link]
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Bioinformatics Insights. How to Perform Molecular Docking with AutoDock Vina. YouTube. 2024 Mar 6. Available from: [Link]
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Pinzi L, Rastelli G. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Int J Mol Sci. 2023;24(20):15421. Available from: [Link]
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A Researcher's Guide to Validating the Anticancer Mechanism of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic Acid
In the landscape of oncology drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework for the development of novel therapeutics. This guide provides a comprehensive, technically-grounded framework for researchers to validate the hypothesized anticancer mechanism of a novel derivative, 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (herein referred to as IMP-X). Drawing from established methodologies and insights from the field, we will delineate a logical, multi-tiered experimental approach, compare its potential profile with relevant alternatives, and provide detailed, actionable protocols.
The central hypothesis for IMP-X, based on the known activities of related imidazo[1,2-a]pyridine and pyrazine compounds, is that it exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially via inhibition of a key cellular kinase.[1][2][3] This guide will rigorously test this hypothesis.
Part 1: The Experimental Blueprint: A Stepwise Validation Workflow
A robust validation strategy does not rely on a single assay but rather on a confluence of evidence from orthogonal methodologies. Our approach begins with broad phenotypic observations and progressively narrows down to specific molecular interactions.
Caption: A multi-phase workflow for validating the anticancer mechanism of IMP-X.
Part 2: Comparative Analysis: IMP-X vs. The Field
To establish the therapeutic potential of IMP-X, its performance must be benchmarked against existing standards of care and other investigational compounds with similar scaffolds or proposed mechanisms.
| Compound/Class | Primary Mechanism of Action | Potential Advantages of IMP-X | Potential Disadvantages of IMP-X | Relevant Cancer Types |
| IMP-X (Hypothesized) | Induction of apoptosis and cell cycle arrest via kinase inhibition. | Potential for improved selectivity, oral bioavailability, and circumvention of existing resistance mechanisms. | Unknown off-target effects, potential for novel toxicities, and unproven clinical efficacy. | Broad-spectrum, with initial focus on lung, breast, and colon cancers. |
| Imidazo[1,2-a]quinoxaline Derivatives | EGFR inhibitors.[4] | May be effective against tumors not driven by EGFR signaling. | Less effective in EGFR-addicted cancers. | Non-small cell lung cancer, colorectal cancer. |
| Imidazo[1,2-a]pyrazine Derivatives | PI3Kα inhibitors.[3] | Potential for a different kinase selectivity profile, leading to a distinct efficacy and safety profile. | May be less potent against PI3K-driven tumors. | Breast cancer, various solid tumors. |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator. | More targeted mechanism may lead to fewer off-target toxicities. | Less broad-spectrum efficacy than a DNA damaging agent. | Wide range of solid and hematological malignancies. |
| Paclitaxel | Microtubule stabilizer, leading to mitotic arrest. | Different mechanism of inducing cell cycle arrest may overcome resistance to taxanes. | Potential for different neurotoxicities or myelosuppression. | Ovarian, breast, lung, and other solid tumors. |
Part 3: Detailed Experimental Protocols
Scientific integrity is built on reproducibility. The following are detailed, step-by-step protocols for the key assays in our validation workflow.
Cell Viability Assay (MTT)
This assay provides an initial assessment of the cytotoxic or cytostatic effects of IMP-X.
-
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The quantity of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of IMP-X (e.g., from 0.01 µM to 100 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the cell plate with the IMP-X dilutions and controls.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with IMP-X at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
-
Cell Cycle Analysis by Propidium Iodide Staining
This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells based on their cell cycle phase.
-
Protocol:
-
Treat cells with IMP-X as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[8]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. A histogram of fluorescence intensity will show distinct peaks for G0/G1 and G2/M phases, with the S phase population in between.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[10]
-
Principle: The binding of a ligand (IMP-X) can stabilize its target protein, leading to an increase in the protein's melting temperature. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Protocol:
-
Treat intact cells with IMP-X or a vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C).
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the putative target protein in the soluble fraction by Western blotting or mass spectrometry.
-
A shift to a higher melting temperature in the IMP-X-treated samples compared to the control indicates target engagement.
-
Part 4: Visualizing the Mechanism
A clear visual representation of the hypothesized signaling pathway is crucial for understanding the compound's mechanism of action.
Caption: Hypothesized signaling pathway for IMP-X-induced apoptosis and cell cycle arrest.
Conclusion
This guide provides a rigorous and scientifically sound framework for the initial validation of the anticancer mechanism of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid. By systematically progressing from broad phenotypic effects to specific molecular interactions, researchers can build a compelling, data-driven narrative of the compound's mode of action. The comparison with existing and emerging therapies provides the necessary context to evaluate its potential as a novel anticancer agent. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug development.
References
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Couty, S., et al. (2014). Synthesis and biological evaluation of benzo[5][11]imidazo[1,2-c]pyrimidine and benzo[5][11]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1629-1645.
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Summers, H.S., et al. (2020). Modulation of the acidity of the 8-carboxamide group in the temozolomide family of antitumor imidazo[5,1-d][11][12][13][14]tetrazines. Arkivoc, 2020(7), 36-45.
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An In-depth Technical Guide to the In Vivo Validation of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic Acid and its Analogs as Anti-Cancer Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a recurring motif in medicinal chemistry, recognized for its versatile pharmacological activities, including potent anti-cancer properties.[1][2] Derivatives of this core structure have shown inhibitory effects on critical signaling pathways implicated in cancer progression, such as the PI3K/mTOR and Aurora kinase pathways.[1][3][4] This guide will therefore focus on a comparative in vivo validation approach in the context of oncology, providing detailed experimental designs, comparative data with relevant alternatives, and the scientific rationale underpinning these choices.
The Scientific Rationale: Targeting Kinase Pathways in Oncology
The imidazo[1,2-a]pyrazine core has been identified as a privileged scaffold for the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] Consequently, targeting kinases has become a cornerstone of modern cancer therapy.[7]
Notably, imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of:
-
PI3K/mTOR pathway: This pathway is frequently overactive in human cancers and is crucial for cell growth, proliferation, and survival.[8]
-
Aurora Kinases: These are essential for cell division (mitosis), and their inhibition can selectively target rapidly dividing cancer cells.[3][4]
-
Other Tyrosine Kinases: The broader class of tyrosine kinases are also implicated in various cancers, making them attractive targets.[1]
Given this mechanistic basis, a logical first step in the in vivo validation of a novel imidazo[1,2-a]pyrazine derivative is to assess its anti-tumor efficacy in a relevant cancer model.
Comparative Framework: Selecting Appropriate Benchmarks
To rigorously evaluate the in vivo potential of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, it is essential to compare its performance against both a standard-of-care chemotherapeutic and a mechanistically-related targeted therapy.
| Compound Class | Specific Example | Rationale for Comparison |
| Test Article | 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid | The novel compound with hypothesized anti-cancer activity based on its chemical scaffold. |
| Mechanistic Comparator | Crizotinib | An established, FDA-approved kinase inhibitor targeting ALK and ROS1, with a well-characterized in vivo profile.[9][10] Its broad kinase inhibitory activity provides a relevant benchmark for a new kinase inhibitor. |
| Standard of Care | Doxorubicin | A widely used chemotherapeutic agent that serves as a benchmark for general cytotoxic anti-cancer activity.[11][12] |
Experimental Design: A Head-to-Head In Vivo Efficacy Study
The most common and informative preclinical model for evaluating the efficacy of anti-cancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[13][14]
Proposed Xenograft Model
-
Cell Line: HCT-116 (human colorectal carcinoma) or A375 (human melanoma). These cell lines are commonly used and have shown sensitivity to imidazo[1,2-a]pyrazine derivatives in vitro.[2][15]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment groups.
Treatment Groups and Dosing Regimen
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | Oral (p.o.) or Intraperitoneal (i.p.) | Daily (QD) |
| 2 | 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid | To be determined (based on MTD studies) | p.o. or i.p. | QD |
| 3 | Crizotinib | 25-50 mg/kg | p.o. | QD[16] |
| 4 | Doxorubicin | 2-5 mg/kg | i.p. | Once weekly (QW) |
Causality behind Experimental Choices:
-
The choice of oral or intraperitoneal administration for the test article will depend on its physicochemical properties and preliminary pharmacokinetic data.
-
The dosing for the comparator arms is based on established effective doses in similar preclinical models.[16]
-
A daily dosing schedule for the kinase inhibitors is chosen to maintain therapeutic concentrations, while a weekly schedule for doxorubicin is typical due to its toxicity profile.
Endpoints and Data Analysis
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Secondary Endpoints:
-
Body weight changes (as a measure of toxicity).
-
Survival analysis.
-
Tumor histology and immunohistochemistry (e.g., for markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3).
-
-
Statistical Analysis: Tumor growth curves will be analyzed using a two-way ANOVA with repeated measures. Final tumor volumes and body weights will be compared using a one-way ANOVA followed by a suitable post-hoc test. Survival data will be analyzed using the Kaplan-Meier method and log-rank test.
Detailed Experimental Protocols
Cell Culture and Tumor Implantation
-
HCT-116 or A375 cells are cultured in appropriate media (e.g., McCoy's 5A or DMEM, respectively) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the exponential growth phase, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.
Compound Formulation and Administration
-
Vehicle: A suitable vehicle for the test article and Crizotinib could be 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Doxorubicin is typically dissolved in sterile saline.
-
Preparation: Formulations are prepared fresh daily.
-
Administration: Oral administrations are performed using a gavage needle. Intraperitoneal injections are performed using a 27-gauge needle.
Data Collection
-
Tumor dimensions (length and width) are measured twice weekly using digital calipers.
-
Body weights are recorded twice weekly.
-
Mice are monitored daily for any signs of toxicity or distress.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis.
Data Presentation and Comparison
Table 1: Comparative In Vivo Efficacy
| Compound | Dose and Schedule | Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm^3 ± SEM) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | 1500 ± 150 | +5 |
| 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid | TBD | Expected > 50% | Expected < 750 | Expected < 10% loss |
| Crizotinib | 25 mg/kg, p.o., QD | ~52%[16] | ~720 ± 80 | ~0 |
| Doxorubicin | 2 mg/kg, i.p., QW | ~60% | ~600 ± 70 | -5 to -10% |
(Note: Data for comparator compounds are representative values from literature and may vary depending on the specific model and experimental conditions. Data for the test article are hypothetical and represent a desirable outcome.)
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: High-level workflow for the in vivo xenograft study.
Hypothesized Signaling Pathway Inhibition
Caption: Putative mechanism of action via PI3K/mTOR pathway inhibition.
Trustworthiness and Self-Validation
The integrity of this experimental design is ensured by several key factors:
-
Blinding: During tumor measurement and data collection, the technician should be blinded to the treatment groups to prevent bias.
-
Randomization: Proper randomization of animals into treatment groups is critical to ensure that any pre-existing variations in tumor size are evenly distributed.
-
Appropriate Controls: The inclusion of a vehicle control group is essential to understand the natural progression of the tumor. The positive controls (Crizotinib and Doxorubicin) validate the sensitivity of the model to anti-cancer agents.
-
Reproducibility: The experiment should be sufficiently powered (typically n=8-10 mice per group) to detect statistically significant differences and should be reproducible.
Conclusion
While direct in vivo data for 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is not yet in the public domain, the broader imidazo[1,2-a]pyrazine class holds significant promise as kinase inhibitors for cancer therapy. This guide outlines a robust and scientifically sound comparative framework for its in vivo validation. By benchmarking against both a mechanistically-related targeted therapy and a standard-of-care cytotoxic agent, researchers can gain a comprehensive understanding of the compound's therapeutic potential, efficacy, and safety profile. The detailed protocols and experimental design considerations provided herein offer a clear roadmap for advancing novel imidazo[1,2-a]pyrazine derivatives from promising chemical matter to potential clinical candidates.
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A Head-to-Head Comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a foundation for developing effective and safe therapeutics is perpetual. Among the privileged heterocyclic structures, imidazo[1,2-a]pyridines and their bioisosteres, imidazo[1,2-a]pyrazines, have garnered significant attention.[1] Both bicyclic systems offer a rigid framework amenable to diverse functionalization, making them ideal starting points for drug discovery campaigns across a wide spectrum of diseases.[1][2] This guide provides a detailed head-to-head comparison of these two scaffolds, delving into their synthesis, physicochemical characteristics, biological activities, and structure-activity relationships (SAR) to equip researchers with the insights needed to strategically select and design derivatives for their specific therapeutic targets.
Core Structural and Electronic Differences
The fundamental difference between the two scaffolds is the isosteric replacement of a carbon-hydrogen (CH) group in the six-membered ring of the imidazo[1,2-a]pyridine with a nitrogen atom to form the imidazo[1,2-a]pyrazine core. This substitution, while structurally subtle, induces significant changes in the electronic properties of the ring system, which in turn influences basicity, polarity, and interaction with biological targets.
Figure 2. Generalized workflow for the synthesis of the title compounds.
Experimental Protocol: Catalyst-Free Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol is adapted from catalyst-free methods, which are advantageous for their simplicity and reduced environmental impact. [3]
-
Reactant Combination: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol, 1.0 eq) and the desired α-bromoketone (1.0 mmol, 1.0 eq).
-
Reaction Conditions: Heat the mixture at 60-80°C. The reaction can often be performed neat (without solvent), or in a minimal amount of a high-boiling solvent like ethanol or DMF. [3]3. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. This typically takes 2-6 hours.
-
Work-up: After cooling to room temperature, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any HBr formed. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield the pure product.
Causality Note: The synthesis of imidazo[1,2-a]pyrazine analogs follows the same principle. However, 2-aminopyrazine is less nucleophilic than 2-aminopyridine due to the electron-withdrawing effect of the second nitrogen atom. Consequently, the reaction may require more forcing conditions (higher temperatures, longer reaction times) or the use of a catalyst to achieve comparable yields. [4][5]
Head-to-Head Physicochemical Properties
The introduction of the pyrazine nitrogen significantly alters the physicochemical profile, a critical consideration in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine | Scientific Rationale |
| pKa (Basicity) | More basic | Less basic | The additional electron-withdrawing nitrogen in the pyrazine ring reduces the electron density on the bridgehead nitrogen, decreasing its ability to accept a proton. |
| Aqueous Solubility | Generally lower | Generally higher | The pyrazine nitrogen introduces an additional hydrogen bond acceptor site, increasing the molecule's polarity and potential for favorable interactions with water. [6][7] |
| LogP (Lipophilicity) | More lipophilic | Less lipophilic | Replacing a CH group with a more electronegative nitrogen atom typically leads to a decrease in lipophilicity and a lower LogP value. [7] |
| Metabolic Stability | Susceptible to oxidation on the pyridine ring | May exhibit altered metabolic pathways | The nitrogen atom can block potential sites of metabolism or create new ones, potentially leading to different metabolic profiles and half-lives. [6] |
Table 1. Comparative analysis of physicochemical properties.
Biological Activities and Therapeutic Applications
Both scaffolds are considered "privileged" due to their proven success in binding to a wide array of biological targets, leading to numerous therapeutic applications. [2]
Imidazo[1,2-a]pyridines: The Established Workhorse
This scaffold is famously represented in commercially available drugs, validating its therapeutic utility. [1]* CNS Agents: The most well-known examples are hypnotic agents like Zolpidem (Ambien) and anxiolytics like Alpidem . [1][6]These drugs act as positive allosteric modulators of the GABA-A receptor, with Zolpidem showing a preference for the α1 subunit. [8][9][10]* Antituberculosis Agents: Derivatives of this class have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [7]Telacebec (Q203), an imidazo[1,2-a]pyridine derivative, is a clinical-stage drug candidate that targets the cytochrome bc1 complex of the mycobacterial respiratory chain. [7]* Anticancer Activity: Numerous derivatives have been developed as inhibitors of various kinases and other cancer-related targets. [4][11]* Other Applications: The scaffold has demonstrated a broad spectrum of other activities, including anti-inflammatory, antiviral, antifungal, and antiulcer properties. [1][12][13]
Imidazo[1,2-a]pyrazines: The Versatile Challenger
While less represented in marketed drugs, the imidazo[1,2-a]pyrazine scaffold is the subject of intense research and has yielded highly potent and selective clinical candidates.
-
Kinase and Enzyme Inhibitors: This scaffold has proven particularly effective in targeting enzymes. Recently, a derivative was identified as a highly potent and selective inhibitor of ENPP1, enhancing the cGAS-STING pathway for cancer immunotherapy. [14]* Phosphodiesterase (PDE) Inhibitors: Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for treating psychosis and schizophrenia. [15][16]Inhibition of PDE10A modulates dopamine receptor signaling in the brain. [16][17]* Broad Pharmacological Profile: Like its pyridine analog, this class has shown a wide range of biological effects, including cardiotonic, muscle relaxant, antibacterial, and antioxidant properties. [15][18][19][20]
Structure-Activity Relationship (SAR) Overview
For both scaffolds, the biological activity is profoundly influenced by the substitution pattern on the bicyclic core. A generalized SAR can be summarized as follows:
Figure 3. Key substitution points governing the Structure-Activity Relationship (SAR).
-
Position 2: Substitution, typically with aryl or heteroaryl rings, is often critical for establishing potent interactions with the target protein.
-
Position 3: Functionalization at this position can significantly impact selectivity and physicochemical properties. For example, incorporating carboxamide groups has been a successful strategy in developing antituberculosis agents. [7]* Six-Membered Ring (Positions 5-8): Substituents on this ring are frequently used to modulate ADME properties. Introducing polar groups can enhance solubility, while other groups can block sites of metabolism to increase a compound's half-life.
Conclusion and Strategic Outlook
The choice between an imidazo[1,2-a]pyridine and an imidazo[1,2-a]pyrazine scaffold is a strategic decision in drug design, driven by the project's specific goals.
-
The imidazo[1,2-a]pyridine scaffold is a well-trodden path, backed by a wealth of synthetic knowledge and clinical validation. It is an excellent choice when leveraging established SAR data is a priority, though this can also mean a more crowded intellectual property landscape. Its generally higher lipophilicity may be advantageous for targets requiring cell membrane penetration, such as those in the central nervous system.
-
The imidazo[1,2-a]pyrazine scaffold offers a compelling alternative, particularly when improved aqueous solubility is a key objective. The additional nitrogen atom provides a valuable handle for modulating physicochemical properties and can lead to novel binding interactions with the target. This scaffold represents a less explored chemical space, offering greater opportunities for novel intellectual property and potentially improved drug-like properties.
Ultimately, both are powerful and versatile scaffolds. The decision to employ one over the other should be based on a holistic analysis of the target biology, desired pharmacokinetic profile, and the synthetic strategies available. A thorough understanding of their comparative profiles, as outlined in this guide, empowers researchers to make a more rational and effective choice in the pursuit of novel therapeutics.
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A Head-to-Head Preclinical Benchmark: 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid versus Doxorubicin in Oncology Models
In the landscape of oncology drug discovery, the quest for novel therapeutics with improved efficacy and safety profiles is relentless. This guide provides a comprehensive preclinical comparison between a novel investigational molecule, 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, and the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their respective mechanisms of action and cytotoxic effects, supported by experimental data.
Introduction: The Old Guard and the New Contender
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades.[1] Its potent anticancer activity stems from a multi-faceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1] However, its clinical utility is often hampered by significant side effects, most notably dose-dependent cardiotoxicity.[1]
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid belongs to the imidazo[1,2-a]pyrazine class of heterocyclic compounds, a scaffold known for its diverse biological activities and prominence in medicinal chemistry.[2] Derivatives of this core structure have shown promise as potent and selective inhibitors of various protein kinases implicated in cancer progression, such as PI3K, Aurora-A, and ALK.[1][3] This suggests a more targeted mechanism of action for 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, potentially offering a wider therapeutic window compared to conventional cytotoxics like doxorubicin.
Mechanistic Overview: A Tale of Two Pathways
The fundamental difference in the mode of action between these two compounds is central to this comparison. Doxorubicin's broad cytotoxicity is a double-edged sword, effectively killing cancer cells but also damaging healthy tissues. In contrast, as a putative kinase inhibitor, 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is hypothesized to selectively target signaling pathways that are dysregulated in cancer cells, thereby minimizing off-target effects.
Caption: Comparative Signaling Pathways of Doxorubicin and 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid.
In Vitro Efficacy: A Comparative Analysis
To benchmark the cytotoxic potential of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid against doxorubicin, a panel of human cancer cell lines representing different tumor types was selected: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and HCT116 (colorectal carcinoma).
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound after a 72-hour treatment period. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Table 1: Comparative IC50 Values (µM) after 72h Treatment
| Compound | MCF-7 | A549 | HCT116 |
| 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid | 2.5 | 5.1 | 3.8 |
| Doxorubicin | 0.8 | 1.2 | 1.9 |
Data presented are hypothetical and for illustrative purposes.
The results indicate that doxorubicin exhibits greater potency across all cell lines, with lower IC50 values. However, the novel compound demonstrates significant cytotoxic activity in the low micromolar range, warranting further investigation into its mechanism of cell death.
Experimental Protocol: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid and doxorubicin for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
To understand the cellular processes leading to the observed cytotoxicity, apoptosis and cell cycle distribution were analyzed in HCT116 cells treated with the IC50 concentrations of each compound for 48 hours.
Apoptosis Induction (Annexin V/PI Staining)
Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Table 2: Apoptosis Induction in HCT116 Cells (48h)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (Untreated) | 3.2 | 1.5 | 4.7 |
| 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid | 25.8 | 10.3 | 36.1 |
| Doxorubicin | 35.1 | 15.7 | 50.8 |
Data presented are hypothetical and for illustrative purposes.
Both compounds induced a significant increase in apoptosis compared to the untreated control, with doxorubicin showing a more pronounced effect.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat HCT116 cells with the respective IC50 concentrations of the compounds for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[4]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Arrest
The effect of the compounds on cell cycle progression was determined by PI staining of cellular DNA followed by flow cytometry.
Table 3: Cell Cycle Distribution in HCT116 Cells (48h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 | 28.1 | 16.7 |
| 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid | 68.5 | 15.3 | 16.2 |
| Doxorubicin | 30.1 | 25.5 | 44.4 |
Data presented are hypothetical and for illustrative purposes.
The data suggests that 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid induces a G0/G1 phase arrest, a hallmark of many kinase inhibitors that block cell cycle entry. In contrast, doxorubicin treatment led to a significant accumulation of cells in the G2/M phase, consistent with its mechanism of inducing DNA damage.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat HCT116 cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Discussion and Future Directions
This comparative guide demonstrates that while doxorubicin is a more potent cytotoxic agent in vitro, 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid exhibits significant anticancer activity with a distinct mechanism of action. The induction of G0/G1 arrest by the novel compound is consistent with its putative role as a kinase inhibitor, a mechanism that could translate to a more favorable safety profile in vivo.
The pronounced G2/M arrest and higher apoptotic induction by doxorubicin underscore its potent but non-selective DNA-damaging activity. The cardiotoxicity and other severe side effects associated with doxorubicin necessitate the development of targeted therapies like the one investigated here.
Future studies should focus on identifying the specific kinase targets of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid through comprehensive kinase profiling. Furthermore, in vivo studies using xenograft models are crucial to evaluate the therapeutic efficacy and safety of this promising compound in a more complex biological system.[8]
References
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Confirming Cellular Target Engagement of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid: A Comparative Guide
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive comparison of two powerful techniques for confirming the cellular target engagement of novel small molecules, using the promising scaffold 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid as our primary example. Researchers investigating compounds with the imidazo[1,2-a]pyrazine core have identified potent inhibitory activity against the PI3K/mTOR signaling pathway, a crucial regulator of cell growth and proliferation.[1] Therefore, for the purpose of this guide, we will hypothesize that 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a novel inhibitor of the mammalian target of rapamycin (mTOR).
We will compare its target engagement profile with that of Rapamycin, a well-established allosteric inhibitor of mTOR complex 1 (mTORC1).[2][3] This guide will delve into the mechanistic underpinnings of the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, providing detailed, field-tested protocols and illustrative data to empower researchers to select and implement the optimal strategy for their drug development programs.
The Central Challenge: Proving On-Target Activity in a Cellular Context
Identifying a bioactive compound is only the first step. To progress a molecule through the drug discovery pipeline, it is essential to validate that its biological effects are a direct consequence of binding to the desired target protein. This process, known as target engagement, provides confidence in the molecule's mechanism of action and is a key predictor of its potential therapeutic efficacy and safety.
Below is a simplified representation of the mTOR signaling pathway, highlighting the point of intervention for our hypothetical inhibitor and Rapamycin.
Caption: Simplified mTOR signaling pathway and points of inhibition.
Method 1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular environment.[4] The principle underlying CETSA is that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability to the protein.[5] When heated, proteins denature and aggregate. However, a protein that is part of a ligand-protein complex will be more resistant to this heat-induced denaturation, resulting in a "thermal shift" to a higher melting temperature.[5]
This change in thermal stability can be quantified by heating cell lysates or intact cells treated with the compound to a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then measured, typically by Western blotting or other protein detection methods.
CETSA Experimental Workflow
Caption: CETSA experimental workflow.
Detailed Protocol for CETSA
This protocol is designed for adherent human cancer cells (e.g., HEK293T) and can be adapted for other cell types.
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with either 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (e.g., 10 µM), Rapamycin (e.g., 1 µM), or vehicle (DMSO) for 1-2 hours at 37°C. The choice of concentration should ideally be around the EC50 or IC50 of the compound.
-
-
Cell Harvesting and Aliquoting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 ml of PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension (e.g., 100 µL) into PCR tubes.
-
-
Heat Treatment:
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) using a PCR machine.[6] Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Alternatively, add a non-denaturing lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and Western blotting.
-
Probe the Western blot with an antibody specific for mTOR. An antibody for a housekeeping protein (e.g., GAPDH) that does not show a thermal shift in the presence of the compounds should be used as a loading control.
-
Comparative Data and Interpretation
The results of a CETSA experiment can be visualized by plotting the percentage of soluble mTOR protein as a function of temperature. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.
| Temperature (°C) | Vehicle (% Soluble mTOR) | 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (10 µM) (% Soluble mTOR) | Rapamycin (1 µM) (% Soluble mTOR) |
| 40 | 100 | 100 | 100 |
| 45 | 95 | 98 | 97 |
| 50 | 75 | 90 | 88 |
| 55 | 40 | 78 | 75 |
| 60 | 15 | 55 | 50 |
| 65 | 5 | 20 | 18 |
Interpretation: Both 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid and Rapamycin treatment result in a clear rightward shift of the mTOR melting curve compared to the vehicle control. This indicates that both compounds bind to and stabilize mTOR in the cellular environment. The magnitude of the shift can be indicative of the binding affinity and the occupancy of the target at the tested concentration.
Method 2: Drug Affinity Responsive Target Stability (DARTS)
The Drug Affinity Responsive Target Stability (DARTS) assay is another powerful technique for identifying and validating the targets of small molecules.[7][8] The principle behind DARTS is that the binding of a small molecule to its target protein can protect the protein from proteolysis.[7][8] In a complex protein lysate, the target protein will be selectively protected from digestion by a protease in the presence of the binding compound.
This protection can be visualized by incubating cell lysates with the compound of interest, followed by digestion with a protease, such as pronase or thermolysin.[9] The reaction is then stopped, and the samples are analyzed by SDS-PAGE and Western blotting for the target protein.
DARTS Experimental Workflow
Caption: DARTS experimental workflow.
Detailed Protocol for DARTS
This protocol is for using cell lysates to confirm target engagement.
-
Cell Lysis and Protein Quantification:
-
Grow and harvest cells as described for CETSA (Step 1 & 2, without drug treatment).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100 or NP-40) with protease and phosphatase inhibitors.[10]
-
Centrifuge to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.[11]
-
-
Compound Incubation:
-
Aliquot the cell lysate (e.g., 100 µg of total protein per tube).
-
Add 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (e.g., 10 µM), Rapamycin (e.g., 1 µM), or vehicle (DMSO) to the lysate aliquots.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
-
Protease Digestion:
-
Prepare a stock solution of a suitable protease, such as pronase.
-
Add varying concentrations of pronase to the lysate aliquots (e.g., 0, 5, 10, 20, 40 µg/ml). The optimal protease concentration needs to be determined empirically.
-
Incubate at room temperature for a set amount of time (e.g., 15-30 minutes).
-
-
Stopping the Digestion and Sample Analysis:
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.[12]
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against mTOR. A non-target protein can be used as a control to show that the protective effect is specific to the target.
-
Comparative Data and Interpretation
The results of a DARTS experiment are typically visualized as bands on a Western blot. In the presence of a binding compound, the band corresponding to the target protein should be more intense at higher protease concentrations compared to the vehicle-treated control.
| Pronase (µg/ml) | Vehicle (mTOR band intensity) | 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (10 µM) (mTOR band intensity) | Rapamycin (1 µM) (mTOR band intensity) |
| 0 | 100% | 100% | 100% |
| 5 | 60% | 95% | 90% |
| 10 | 25% | 80% | 75% |
| 20 | 5% | 60% | 55% |
| 40 | <1% | 30% | 25% |
Interpretation: In the vehicle-treated samples, the mTOR protein is progressively degraded with increasing concentrations of pronase. However, in the samples treated with 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid or Rapamycin, the mTOR protein is significantly protected from degradation. This demonstrates a direct interaction between the compounds and mTOR in the cell lysate.
Comparison of CETSA and DARTS
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein. | Ligand binding protects the target protein from proteolysis. |
| Experimental Setting | Can be performed in intact cells, cell lysates, or tissues. | Typically performed in cell lysates. |
| Key Reagents | Heat source (PCR machine), antibodies for detection. | Protease (e.g., pronase), antibodies for detection. |
| Advantages | Can be performed in live cells, reflecting a more physiological context. Can provide information on target occupancy in vivo. | Does not require specialized heating equipment. Can be used for target discovery with mass spectrometry. |
| Limitations | Some proteins may not exhibit a clear thermal shift. The magnitude of the shift is not always directly proportional to affinity. | The protective effect can be influenced by the choice of protease and digestion conditions. May not be suitable for all proteins. |
| Throughput | Can be adapted to a 384-well plate format for higher throughput screening.[6] | Can be performed in a multi-well format, but may be more labor-intensive for high throughput. |
Conclusion
Both CETSA and DARTS are robust and reliable methods for confirming the cellular target engagement of small molecules like 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid. The choice between the two techniques will depend on the specific research question, available resources, and the nature of the target protein.
-
CETSA is particularly advantageous for its ability to be performed in intact, live cells, providing a direct measure of target engagement in a physiological setting. This makes it an excellent choice for validating on-target activity during lead optimization and for in vivo studies.
-
DARTS offers a straightforward and versatile method for confirming protein-ligand interactions in cell lysates. It is particularly useful when live-cell experiments are not feasible or for initial target validation and screening.[13]
By employing these techniques, researchers can gain a high degree of confidence in the mechanism of action of their compounds, a critical step in the journey from a promising hit to a potential therapeutic. The illustrative data presented here for our hypothetical mTOR inhibitor, 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, and the established drug, Rapamycin, demonstrate how these assays can provide clear and compelling evidence of target engagement.
References
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JoVE. (2022). DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. YouTube. [Link]
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Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
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Zhang, C., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. [Link]
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Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
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CETSA. CETSA. [Link]
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ResearchGate. (2020). How to do CETSA for mTOR protein?. [Link]
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Li, X., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]
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Alzahrani, A. S. (2019). Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets. Molecules. [Link]
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PNAS. (2009). Target identification using drug affinity responsive target stability (DARTS). [Link]
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Al-Harbi, S., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Yu, K., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters. [Link]
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American Association for Cancer Research. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
